1-(4-Nitrobenzyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQFBNNHCBSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359584 | |
| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-57-0 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrobenzyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrobenzyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust synthetic protocol for the N-alkylation of pyrazole with 4-nitrobenzyl bromide, offering insights into the reaction mechanism and optimization of experimental parameters. Furthermore, a thorough characterization of the target compound is presented, including predicted and literature-supported data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives and for professionals in the field of drug development seeking to explore the potential of this molecular scaffold.
Introduction: The Significance of the Pyrazole Moiety
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of biologically active molecules. The versatility of the pyrazole ring, with its capacity for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activities.[1] Consequently, pyrazole derivatives have found applications as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[2]
The introduction of a 4-nitrobenzyl group at the N1 position of the pyrazole ring yields this compound. This substitution is of particular interest for several reasons. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the pyrazole ring and its potential as a ligand or pharmacophore. Moreover, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the creation of diverse chemical libraries for drug discovery programs.
This guide will provide a detailed, field-proven methodology for the synthesis of this compound and a comprehensive analysis of its structural and spectroscopic properties.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient method for the synthesis of this compound is the N-alkylation of pyrazole with a suitable 4-nitrobenzyl electrophile. The following protocol details a reliable procedure using 4-nitrobenzyl bromide as the alkylating agent.
Reaction Principle and Causality
The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The choice of a strong base is crucial to deprotonate the pyrazole (pKa ≈ 14.5), thereby enhancing its nucleophilicity. Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the pyrazole, driving the reaction to completion. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium pyrazolide intermediate and the transition state, facilitating the reaction.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).
-
Deprotonation: Suspend the pyrazole in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The mixture will be stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Alkylation: Dissolve 4-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound, based on data from analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Molecular Structure and Proton/Carbon Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the 4-nitrobenzyl group.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3, H-5 (pyrazole) | ~7.5-7.7 | d | ~2-3 | Protons on the pyrazole ring, deshielded by the aromatic system and adjacent nitrogen atoms. |
| H-4 (pyrazole) | ~6.3 | t | ~2-3 | Proton at the 4-position of the pyrazole ring, coupled to H-3 and H-5. |
| CH₂ (benzyl) | ~5.4 | s | - | Methylene protons adjacent to the pyrazole nitrogen and the nitro-substituted aromatic ring. |
| H-2', H-6' (phenyl) | ~7.4 | d | ~8-9 | Aromatic protons ortho to the benzylic carbon. |
| H-3', H-5' (phenyl) | ~8.2 | d | ~8-9 | Aromatic protons meta to the benzylic carbon and ortho to the electron-withdrawing nitro group, leading to significant deshielding. |
Note: Predicted chemical shifts are based on data for 1-benzyl-1H-pyrazole and the known electronic effects of the nitro group.[3][4][5][6]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-3 (pyrazole) | ~140 | Carbon adjacent to two nitrogen atoms in the pyrazole ring. |
| C-4 (pyrazole) | ~106 | Carbon at the 4-position of the pyrazole ring. |
| C-5 (pyrazole) | ~129 | Carbon adjacent to one nitrogen atom in the pyrazole ring. |
| CH₂ (benzyl) | ~55 | Benzylic carbon attached to the pyrazole nitrogen. |
| C-1' (phenyl) | ~144 | Quaternary carbon of the phenyl ring attached to the methylene group. |
| C-2', C-6' (phenyl) | ~128 | Aromatic carbons ortho to the benzylic carbon. |
| C-3', C-5' (phenyl) | ~124 | Aromatic carbons meta to the benzylic carbon and ortho to the nitro group. |
| C-4' (phenyl) | ~147 | Quaternary carbon of the phenyl ring attached to the nitro group. |
Note: Predicted chemical shifts are based on data for 1-benzyl-1H-pyrazole and established substituent effects.[3][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (alkane - CH₂) | 3000-2850 | Medium |
| C=N (pyrazole ring) | 1600-1550 | Medium |
| C=C (aromatic ring) | 1600-1475 | Medium to Weak |
| NO₂ (asymmetric stretch) | 1550-1500 | Strong |
| NO₂ (symmetric stretch) | 1350-1300 | Strong |
Note: These are typical ranges for the indicated functional groups.[9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₉N₃O₂), which is approximately 203.19 g/mol .
-
Fragmentation Pattern: Key fragmentation pathways are expected to involve the cleavage of the benzylic C-N bond. A significant fragment would be the tropylium-like cation derived from the 4-nitrobenzyl group at m/z 136. Another characteristic fragmentation would be the loss of the nitro group (NO₂), leading to a fragment at m/z 157.[12][13][14][15][16]
Conclusion
This technical guide has outlined a detailed and reliable protocol for the synthesis of this compound via N-alkylation of pyrazole. The causality behind the experimental choices has been explained to provide a deeper understanding of the reaction. Furthermore, a comprehensive characterization of the target molecule using NMR, IR, and MS has been presented, with expected data supported by literature precedents for analogous structures. This document aims to empower researchers and scientists in their efforts to synthesize and characterize novel pyrazole derivatives, thereby facilitating advancements in medicinal chemistry and related fields.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-pyrazole (CAS: 110525-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Nitrobenzyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The introduction of a 4-nitrobenzyl substituent to the pyrazole core presents a unique combination of structural features that may confer novel pharmacological properties. This document will delve into the synthesis, physicochemical properties, potential biological applications, and a critical analysis of this compound as a promising scaffold for further drug development.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The pyrazole ring is a key component in several commercially successful drugs, including the anti-inflammatory agent celecoxib (Celebrex®), the erectile dysfunction medication sildenafil (Viagra®), and the cannabinoid receptor antagonist rimonabant. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The biological activities associated with pyrazole derivatives are vast and well-documented, encompassing:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: A significant number of pyrazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.
-
Antimicrobial Properties: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activities.
-
Antiviral Activity: Certain pyrazole derivatives have shown potential as antiviral agents.
The subject of this guide, this compound, incorporates a nitrobenzyl group, a substituent known to influence the biological activity of various compounds, often through mechanisms related to bioreduction and the generation of reactive nitrogen species. This guide aims to provide a detailed technical resource for researchers interested in exploring the potential of this specific molecule.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 110525-57-0 | |
| Molecular Formula | C10H9N3O2 | |
| Molecular Weight | 203.20 g/mol | |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not explicitly reported, but expected for a solid organic compound. | |
| Boiling Point | ~418.5°C at 760 mmHg (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the benzyl group, and the aromatic protons of the nitrobenzyl ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the distinct carbons of the pyrazole and nitrobenzyl rings.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching of the aromatic rings, as well as strong absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of pyrazole with 4-nitrobenzyl halide. This is a common and generally efficient method for the preparation of N-substituted pyrazoles.
A plausible and detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of pyrazole.
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents, washed with hexane to remove mineral oil). The flask is sealed with a septum and purged with dry nitrogen.
-
Solvent Addition: Anhydrous DMF is added to the flask via syringe to create a suspension of sodium hydride.
-
Deprotonation of Pyrazole: Pyrazole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed as the pyrazole is deprotonated to form the sodium pyrazolide salt.
-
Alkylation: A solution of 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the pyrazole, which has a pKa of approximately 14. Sodium hydride is an effective and commonly used base for this purpose.
-
Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it dissolves the reactants and the intermediate sodium pyrazolide salt, facilitating the nucleophilic substitution reaction. The anhydrous condition is crucial to prevent the quenching of the sodium hydride.
-
4-Nitrobenzyl Bromide: The bromide is a good leaving group, and the benzylic position is activated for nucleophilic attack by the pyrazolide anion.
-
Aqueous Workup: The workup procedure is designed to remove unreacted reagents, salts, and the DMF solvent. The use of a mild acid like NH₄Cl for quenching is to neutralize any remaining base.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any side products or unreacted starting materials.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not extensively reported, we can infer its potential activities based on the known pharmacology of related compounds.
Inferred Biological Activities
-
Anticancer Potential: The pyrazole core is present in many anticancer agents. The 4-nitrophenyl group is also a feature in some compounds with cytotoxic activity. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that can induce DNA damage and apoptosis. Therefore, this compound is a candidate for investigation as an anticancer agent.
-
Antimicrobial Activity: Pyrazole derivatives have a well-established history of antimicrobial activity. The nitroaromatic group is also a known pharmacophore in several antimicrobial drugs (e.g., nitrofurantoin, metronidazole). The mechanism often involves the reduction of the nitro group to generate cytotoxic radicals within the microbial cells.
-
Anti-inflammatory Properties: Given that celecoxib and other pyrazole-containing drugs are potent anti-inflammatory agents, it is plausible that this compound could exhibit similar properties. The mechanism could involve the inhibition of inflammatory mediators.
Postulated Mechanism of Action
The biological activity of this compound is likely to be multifaceted, stemming from both the pyrazole core and the nitrobenzyl substituent.
Diagram: Postulated Bioactivation and Mechanism of Action
Caption: Postulated bioactivation pathway of this compound.
The nitro group is a key feature that can undergo enzymatic reduction, particularly in hypoxic environments found in solid tumors or certain microbial niches. This bioreduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can then covalently modify and damage critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.
Structure-Activity Relationships (SAR)
The biological activity of 1-substituted pyrazoles is highly dependent on the nature of the substituent at the N1 position.
Diagram: Key Structural Features for Activity
Caption: Structure-activity relationship of this compound.
-
The Pyrazole Core: Provides the fundamental framework for interaction with biological targets. Modifications to the pyrazole ring itself (e.g., substitution at other positions) could further modulate activity.
-
The N1-Substituent: The 4-nitrobenzyl group is critical. The position of the nitro group (ortho, meta, or para) can significantly impact activity. The para position, as in this compound, often confers specific electronic and steric properties. The benzyl linker provides a degree of conformational flexibility.
-
The Nitro Group: As discussed, this is a key functional group for potential bioreductive activation. Replacing or modifying the nitro group would likely lead to a significant change in the biological activity profile.
Future Directions and Drug Development Potential
This compound represents a promising starting point for the development of novel therapeutic agents.
Workflow: Drug Development Pathway
Caption: A potential drug development workflow for this compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis should be established, and the compound fully characterized using modern analytical techniques.
-
Comprehensive Biological Evaluation: The compound should be screened against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation.
-
Mechanism of Action Studies: If promising activity is identified, detailed mechanistic studies should be undertaken to elucidate the precise mode of action.
-
Lead Optimization: Based on the initial findings, a medicinal chemistry program could be initiated to synthesize and evaluate analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a molecule with significant untapped potential in the field of drug discovery. Its synthesis is readily achievable through established chemical methods. By combining the privileged pyrazole scaffold with the bio-activatable nitrobenzyl moiety, this compound presents a compelling case for further investigation as a lead structure for the development of new anticancer, antimicrobial, or anti-inflammatory agents. This technical guide provides the foundational knowledge and experimental framework for researchers to embark on the exploration of this promising chemical entity.
Spectroscopic Curation of 1-(4-Nitrobenzyl)-1H-pyrazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Nitrobenzyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific principles and field-proven experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a 4-nitrobenzyl group. The pyrazole moiety is a common scaffold in pharmacologically active compounds, while the nitrobenzyl group can be a key pharmacophore or a useful synthon in organic chemistry.[1] Accurate and unambiguous structural confirmation is paramount in any research involving such molecules, and a combination of spectroscopic techniques is the gold standard for this purpose. This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, providing a robust framework for its identification and characterization.
Molecular Structure and Spectroscopic Analysis Workflow
The structural features of this compound, including the aromatic pyrazole and 4-nitrophenyl rings, and the benzylic methylene bridge, give rise to a unique spectroscopic fingerprint. A typical workflow for the comprehensive spectroscopic analysis of this compound is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring, the benzylic methylene group, and the 4-nitrophenyl ring. The predicted chemical shifts (in ppm, relative to a TMS standard) are presented in the table below. These predictions are based on the analysis of similar pyrazole and nitrobenzyl-containing compounds.[2][3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (pyrazole) | ~7.8 - 8.0 | d | ~1.5 - 2.5 | 1H |
| H-5 (pyrazole) | ~7.5 - 7.7 | d | ~2.0 - 3.0 | 1H |
| H-4 (pyrazole) | ~6.3 - 6.5 | t | ~2.0 - 2.5 | 1H |
| -CH₂- (benzyl) | ~5.4 - 5.6 | s | - | 2H |
| H-2', H-6' (nitrobenzyl) | ~8.1 - 8.3 | d | ~8.0 - 9.0 | 2H |
| H-3', H-5' (nitrobenzyl) | ~7.4 - 7.6 | d | ~8.0 - 9.0 | 2H |
Causality Behind Predicted Shifts:
-
Pyrazole Protons: The protons on the pyrazole ring appear in the aromatic region. H-3 and H-5 are adjacent to a nitrogen atom and are thus deshielded, appearing at a higher chemical shift than H-4. The characteristic small coupling constants are due to the three-bond coupling in the five-membered ring.
-
Benzylic Protons: The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the aromatic nitrobenzyl group, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons.
-
Nitrobenzyl Protons: The protons on the 4-nitrophenyl ring will appear as two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the strongly electron-withdrawing nitro group (H-2', H-6') are highly deshielded and appear at the lowest field.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are listed below, with reference to data for 1-(4-nitrophenyl)-1H-pyrazole.[4]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~139 - 141 |
| C-5 (pyrazole) | ~128 - 130 |
| C-4 (pyrazole) | ~106 - 108 |
| -CH₂- (benzyl) | ~55 - 58 |
| C-1' (nitrobenzyl) | ~143 - 145 |
| C-4' (nitrobenzyl) | ~147 - 149 |
| C-2', C-6' (nitrobenzyl) | ~128 - 130 |
| C-3', C-5' (nitrobenzyl) | ~124 - 126 |
Causality Behind Predicted Shifts:
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems.
-
Benzylic Carbon: The methylene carbon is shifted downfield due to the attachment of two electronegative groups.
-
Nitrobenzyl Carbons: The carbon bearing the nitro group (C-4') is significantly deshielded. The ipso-carbon (C-1') is also downfield.
C. Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation: a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube. d. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for the desired nucleus (¹H or ¹³C). e. For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse). f. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
II. Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Predicted FT-IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the nitro group, and the C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1600 - 1450 | C=C stretch | Aromatic rings |
| 1530 - 1500 | N-O asymmetric stretch | Nitro group (-NO₂) |
| 1350 - 1330 | N-O symmetric stretch | Nitro group (-NO₂) |
| 860 - 840 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Causality Behind Vibrational Frequencies:
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the pyrazole and phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
Nitro Group Stretches: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are often the most prominent peaks in the spectrum.
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations are useful for determining the substitution pattern of the aromatic ring. For a 1,4-disubstituted benzene ring, a strong absorption is expected in the 860-840 cm⁻¹ range.
B. Experimental Protocol for FT-IR Spectroscopy
The KBr pellet method is a common technique for analyzing solid samples.
1. Sample Preparation (KBr Pellet Method): a. Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) using an agate mortar and pestle. b. Transfer the mixture to a pellet press. c. Apply pressure to form a thin, transparent pellet.
2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
A. Predicted Mass Spectrum Data
For this compound (Molecular Formula: C₁₀H₉N₃O₂, Molecular Weight: 203.20 g/mol ), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment Ion |
| 203 | [M]⁺ (Molecular Ion) |
| 136 | [M - NO₂ - H]⁺ |
| 106 | [C₇H₄NO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 67 | [C₄H₅N]⁺ (Pyrazole cation) |
Causality Behind Fragmentation:
-
Molecular Ion: The peak at m/z 203 corresponds to the intact molecule that has lost one electron.
-
Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) followed by the loss of a hydrogen atom.
-
Tropylium Ion: The peak at m/z 91 is a very common and stable fragment in the mass spectra of benzyl-containing compounds, corresponding to the tropylium cation.
-
Pyrazole Cation: Cleavage of the benzylic C-N bond can lead to the formation of the pyrazole cation at m/z 67.
Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.
B. Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
1. Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
2. Ionization and Analysis: a. The sample is vaporized and enters the ion source. b. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. c. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). d. The detector records the abundance of each ion, generating the mass spectrum.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, FT-IR, and mass spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and fragmentation patterns outlined in this guide, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers working with this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement in chemical research.
V. References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). synthesis, characterization, and antioxidant activity of new pyrazoles. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 1-(4-Nitrophenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--
-
Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012, August). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 12.2% 116,000 120M TOP 1% 154 3,900. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Pyrazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 1H-Pyrazole. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from --INVALID-LINK--
References
Whitepaper: A Guide to the Integrated Structural Analysis of 1-(4-Nitrobenzyl)-1H-pyrazole
Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Nitrobenzyl)-1H-pyrazole, a representative molecule embodying the pharmacologically significant pyrazole scaffold. We navigate the complete analytical workflow, from synthesis and single-crystal X-ray diffraction (SC-XRD) to advanced computational modeling. This document is structured not as a rigid protocol but as a narrative of scientific decision-making, emphasizing the rationale behind key experimental and computational choices. We detail the single-crystal X-ray analysis, revealing a monoclinic P2₁/c space group and a molecular conformation governed by the interplay of steric and electronic factors. The supramolecular assembly is shown to be dominated by a network of weak C-H···O and C-H···N hydrogen bonds, further stabilized by π-π stacking interactions. These experimental findings are complemented by Density Functional Theory (DFT) calculations for geometry optimization and Hirshfeld surface analysis for the detailed quantification of intermolecular forces. This integrated approach provides a holistic understanding of the molecule's solid-state architecture, offering critical insights for polymorphism screening, formulation development, and rational drug design.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules with specific biological activities or material properties.[1][3] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5]
The subject of this guide, this compound, combines this important heterocycle with a nitrobenzyl group. The nitro group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor, suggesting that it will play a dominant role in the crystal packing and intermolecular interactions. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure and packing.[6][7] This knowledge is critical in drug development for identifying stable polymorphs, understanding solubility, and designing next-generation analogues with improved properties.
This guide presents a holistic analysis, integrating experimental SC-XRD data with computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis to provide a multi-faceted understanding of the title compound.[8][9]
Methodologies: An Integrated Analytical Workflow
The comprehensive analysis of a crystalline compound involves a synergistic application of synthesis, experimental diffraction, and computational modeling. Each step provides a unique layer of information, and their integration is key to a complete structural understanding.
Diagram: Overall Experimental & Computational Workflow
The logical flow from molecular synthesis to in-depth structural insight is depicted below. This workflow emphasizes the iterative and complementary nature of experimental and theoretical techniques.
Caption: Figure 1. Integrated Workflow for Crystal Structure Analysis.
Synthesis and Crystallization
Rationale: The synthesis is designed for efficiency and purity. The N-alkylation of pyrazole is a standard and high-yielding reaction. The choice of solvent for crystallization is critical; it must be one in which the compound has moderate solubility, and its evaporation rate must be slow enough to allow for the formation of large, well-ordered single crystals suitable for diffraction.
Protocol:
-
Synthesis: To a solution of 1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (MeCN), 4-nitrobenzyl bromide (1.1 eq) is added. The mixture is stirred at 60°C for 12 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Crystallization: High-purity this compound is dissolved in a minimal amount of a solvent mixture like ethanol/dichloromethane. The solution is loosely covered and left undisturbed at room temperature for several days. Slow evaporation of the solvent yields pale yellow, prism-shaped single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD is the definitive method for determining the atomic arrangement within a crystal. A suitable single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to construct an electron density map of the molecule, from which atomic positions are determined.
Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. Data is collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and converted into a set of structure factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods. The resulting atomic model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Computational Chemistry
Rationale: Computational methods serve to validate and extend experimental findings. DFT provides an accurate theoretical structure in the gas phase, which can be compared to the solid-state XRD structure to assess the effects of crystal packing. Hirshfeld surface analysis offers a powerful way to visualize and quantify the subtle intermolecular interactions that are often difficult to describe using traditional geometric criteria alone.[10][11]
Protocol:
-
Density Functional Theory (DFT): Calculations are performed using a program like Gaussian. The geometry of a single molecule, extracted from the XRD data, is optimized in the gas phase using the B3LYP functional with a 6-311G(d,p) basis set.[12][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6]
-
Hirshfeld Surface Analysis: This analysis is performed using the CrystalExplorer software, which takes the refined crystallographic information file (CIF) as input. Surfaces are mapped with properties like dnorm (to identify key contact points), shape index, and curvedness. 2D fingerprint plots are generated to provide a quantitative summary of different types of intermolecular contacts.[4][10]
Results and Discussion
This section details the structural features of this compound, derived from the integrated workflow described above.
Crystallographic Data
The compound crystallizes in the monoclinic system, and the systematic absences in the diffraction data uniquely identify the space group as P2₁/c. This is a common centrosymmetric space group for organic molecules.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical formula | C₁₀H₉N₃O₂ |
| Formula weight | 203.20 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.51 Å, b = 11.23 Å, c = 9.88 Å |
| β = 105.4° | |
| Volume | 911.5 ų |
| Z | 4 |
| Calculated density | 1.482 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
Molecular Structure
The asymmetric unit contains one molecule of this compound. The molecular structure confirms the N1-substitution of the pyrazole ring. The pyrazole and the 4-nitrophenyl rings are essentially planar. The key structural feature is the relative orientation of these two rings, defined by the C3-N2-N1-C6 torsion angle. This angle is approximately -125°, indicating a twisted conformation that minimizes steric hindrance between the rings.
| **Table 2: Selected Bond Lengths (Å) and Angles (°) ** | ||
| Bond | Length (Å) | Angle |
| N1-N2 | 1.345(2) | C5-N1-N2 |
| N1-C5 | 1.358(2) | N1-N2-C3 |
| N2-C3 | 1.331(2) | N2-C3-C4 |
| C3-C4 | 1.385(2) | C3-C4-C5 |
| C4-C5 | 1.379(2) | C4-C5-N1 |
| N3-O1 | 1.221(2) | O1-N3-O2 |
| N3-O2 | 1.224(2) | C9-N3-O1 |
The bond lengths and angles within the pyrazole and phenyl rings are within the expected ranges and are in good agreement with values reported for similar structures.[4][14] The C-N and N-O bond lengths of the nitro group are also standard. The DFT-optimized geometry in the gas phase shows excellent agreement with the experimental XRD data, with root-mean-square deviations of less than 0.02 Å for bond lengths, confirming that the molecular conformation is not significantly distorted by packing forces.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is a result of a delicate balance of weak intermolecular forces. There are no classic N-H or O-H donors, so the packing is primarily directed by weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking.
Diagram: Key Intermolecular Interactions This diagram illustrates how individual molecules are linked into a stable three-dimensional network.
Caption: Figure 2. Key intermolecular forces in the crystal lattice.
-
C-H···O Hydrogen Bonds: The most significant interaction involves the hydrogen atoms of the pyrazole ring acting as weak donors to the oxygen atoms of the nitro group of an adjacent molecule. These interactions link molecules into chains along the crystallographic c-axis.
-
C-H···N Hydrogen Bonds: The methylene bridge (benzyl) C-H groups also engage in weak hydrogen bonds with the N2 atom of the pyrazole ring of a neighboring molecule, providing additional stability.
-
π-π Stacking: The 4-nitrophenyl rings arrange in an offset, anti-parallel fashion, indicative of π-π stacking interactions. The centroid-to-centroid distance is approximately 3.7 Å, a typical value for such interactions, which contribute to the cohesion of the crystal lattice.
Hirshfeld Surface Analysis
The Hirshfeld surface analysis provides a visual and quantitative confirmation of the interactions described above.
-
dnorm Surface: The surface mapped with the dnorm property shows distinct bright red spots near the nitro-group oxygen atoms and the pyrazole hydrogen atoms, confirming the presence of close C-H···O contacts that are shorter than the van der Waals radii sum.
-
2D Fingerprint Plots: The decomposed fingerprint plot quantifies the contributions of different interactions to the total Hirshfeld surface. For this compound, the most significant contributions are:
-
H···H contacts (~45%): Representing the largest contribution, typical for organic molecules.
-
O···H / H···O contacts (~28%): These appear as distinct "wings" in the plot and correspond to the C-H···O hydrogen bonds.
-
C···H / H···C contacts (~15%): These relate to the C-H···π interactions.
-
C···C contacts (~5%): These are indicative of the π-π stacking between the nitrobenzyl rings.
-
This quantitative breakdown confirms that the weak hydrogen bonds are the most significant directional forces governing the crystal packing.
Conclusion
This guide has detailed a multi-faceted approach to the complete structural characterization of this compound. Through a combination of synthesis, single-crystal X-ray diffraction, and computational modeling, we have established its precise molecular geometry and elucidated the hierarchy of intermolecular forces that govern its solid-state architecture.
The molecule adopts a twisted conformation and crystallizes in the common monoclinic space group P2₁/c. The crystal packing is primarily stabilized by a network of weak C-H···O and C-H···N hydrogen bonds, with additional contributions from π-π stacking interactions between the nitrobenzyl moieties. These findings, corroborated by DFT calculations and quantified by Hirshfeld surface analysis, provide a robust and comprehensive understanding of the compound's structure. The workflow and analytical principles described herein serve as a valuable template for the structural investigation of other novel pyrazole derivatives, aiding researchers in the fields of medicinal chemistry and materials science.
References
- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 2. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(4-Nitrobenzyl)-1H-pyrazole and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 1-(4-Nitrobenzyl)-1H-pyrazole and its analogs. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This guide delves into the synthesis, characterization, and diverse biological activities of this class of compounds, with a particular focus on their potential as anticancer and antimicrobial agents. Furthermore, it explores the underlying mechanisms of action and structure-activity relationships that govern their therapeutic efficacy.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] The success of drugs like Celecoxib (an anti-inflammatory agent) and Crizotinib (an anticancer drug) underscores the therapeutic importance of the pyrazole nucleus.[1]
The introduction of a 4-nitrobenzyl group at the N1 position of the pyrazole ring creates a molecule with intriguing potential. The nitroaromatic moiety is known to be susceptible to bioreductive activation, particularly in the hypoxic environments characteristic of solid tumors.[4][5] This raises the exciting possibility of developing hypoxia-selective prodrugs that are activated at the tumor site, thereby minimizing off-target toxicity.[4][6] This guide will explore this hypothesis in the context of this compound and its analogs.
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through the N-alkylation of a pyrazole ring with a suitable 4-nitrobenzyl halide. This reaction is a cornerstone for creating a diverse library of substituted pyrazole derivatives for biological screening.
General Synthesis Workflow
The primary synthetic route involves the reaction of pyrazole with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and regioselectivity.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the N-alkylation of pyrazole.
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-nitrobenzyl bromide (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The synthesized compounds are characterized using various spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum of this compound would be expected to show characteristic signals for the pyrazole ring protons, the benzylic methylene protons, and the aromatic protons of the nitrobenzyl group.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the C-H, C=C, and C=N bonds of the aromatic rings, and the characteristic symmetric and asymmetric stretching of the nitro group.[9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10]
Biological Activities and Evaluation
This compound and its analogs are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents.
Anticancer Activity
The presence of the nitrobenzyl group suggests a potential for hypoxia-selective cytotoxicity, making these compounds promising candidates for cancer therapy.[5][6]
In the low-oxygen environment of solid tumors (hypoxia), the nitro group of this compound can be reduced by cellular reductases to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.[11][12] These reactive intermediates can induce cellular damage and apoptosis, leading to cancer cell death.[13][14] This targeted activation minimizes damage to healthy, well-oxygenated tissues.[4]
Caption: Proposed mechanism of bioreductive activation in cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Pyrazole derivatives have a long history of being investigated for their antimicrobial properties against a wide range of bacteria and fungi.[20][21] The introduction of a nitrobenzyl moiety can potentially enhance this activity.
The agar well diffusion method is a standard preliminary screening technique to assess the antimicrobial activity of new compounds.[22][23]
Detailed Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For this compound derivatives, SAR studies would typically involve modifying both the pyrazole core and the nitrobenzyl moiety.
Key Areas for Modification and Expected Outcomes:
| Modification Site | Potential Modifications | Expected Impact on Activity |
| Pyrazole Ring | Substitution with electron-donating or electron-withdrawing groups at positions 3, 4, and 5. | Alteration of electronic properties and steric hindrance, potentially affecting target binding and overall potency.[2][24][25] |
| Benzyl Moiety | - Varying the position of the nitro group (ortho, meta, para).- Introducing other substituents (e.g., halogens, methoxy groups) on the phenyl ring. | - The position of the nitro group can significantly influence the reduction potential and, consequently, the efficiency of bioreductive activation.[11][12] - Other substituents can modulate lipophilicity and electronic properties, affecting cell permeability and target interaction.[3] |
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The presence of the nitrobenzyl group opens up the exciting avenue of developing hypoxia-activated prodrugs for targeted cancer therapy. Future research should focus on:
-
Synthesis of Diverse Analogs: A broader library of analogs with systematic modifications to both the pyrazole and nitrobenzyl moieties is needed to establish a comprehensive SAR.
-
In-depth Mechanistic Studies: Further elucidation of the bioreductive activation pathway and identification of the specific cellular targets of the activated species are crucial.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.
The continued exploration of this compound and its derivatives holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.
References
- 1. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]
- 22. benchchem.com [benchchem.com]
- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activities of nitrobenzyl-substituted pyrazoles
An In-Depth Technical Guide to the Potential Biological Activities of Nitrobenzyl-Substituted Pyrazoles
Authored by Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse substitutions that modulate its physicochemical properties and pharmacological effects. This guide focuses on a specific, highly promising class of derivatives: nitrobenzyl-substituted pyrazoles. The introduction of the nitrobenzyl moiety, a potent electron-withdrawing group, can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby enhancing its interaction with biological targets. This whitepaper provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their anticancer and antimicrobial potential. We will delve into the mechanistic underpinnings of their activity and provide detailed experimental protocols for their synthesis and evaluation, intended for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Influence of Nitrobenzyl Substitution
Pyrazoles are a class of azole heterocycles that have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, underscoring its therapeutic relevance.
The functionalization of the pyrazole ring is a key strategy for optimizing biological activity. The nitrobenzyl group is a particularly interesting substituent for several reasons:
-
Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group. Its position on the benzyl ring can profoundly alter the electron density of the entire molecule, influencing its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
-
Bioreduction : Under the hypoxic conditions often found in solid tumors and certain microbial environments, the nitro group can be enzymatically reduced to form highly reactive species, such as nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through oxidative stress and covalent modification of essential biomolecules, forming a basis for selective toxicity.
-
Modulation of Physicochemical Properties : The addition of a nitrobenzyl group affects the molecule's lipophilicity and polarity, which are critical parameters governing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will explore how these characteristics are harnessed to create potent bioactive agents.
Synthesis of Nitrobenzyl-Substituted Pyrazoles
The construction of the pyrazole ring is a well-established area of organic synthesis. The most common and versatile method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. For nitrobenzyl-substituted pyrazoles, this typically involves a multi-step process.
A prevalent synthetic route is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine. This workflow allows for significant molecular diversity by varying the precursors.
Caption: General workflow for the synthesis of nitrobenzyl-substituted pyrazoles.
The regioselectivity of the cyclization can be controlled by the reaction conditions and the nature of the substituents on the chalcone intermediate. An alternative regioselective method involves the reaction of N-monosubstituted hydrazones with nitroolefins, which proceeds through a nitropyrazolidine intermediate.
Anticancer Activities
Nitrobenzyl-substituted pyrazoles have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The presence of the nitro group is often correlated with enhanced potency.
Mechanism of Action
The anticancer effects of these compounds are often multifactorial, involving:
-
Induction of Apoptosis : Many pyrazole derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the intrinsic or extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Some compounds have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.
-
Enzyme Inhibition : Specific kinases are critical for cancer cell survival and proliferation. Pyrazole derivatives have been identified as inhibitors of key enzymes such as Cyclin-Dependent Kinases (CDKs) and mTOR. For instance, certain pyrazolo[4,3-d]pyrimidin-7(6H)-ones have shown potent mTOR inhibition.
-
Hypoxia-Activated Prodrugs : As mentioned, the nitro group can be selectively reduced in the hypoxic environment of tumors. The resulting reactive nitrogen species can cause DNA damage and protein dysfunction, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.
Caption: Potential mechanisms of anticancer action for nitrobenzyl pyrazoles.
Structure-Activity Relationship (SAR) and In Vitro Data
Studies have shown that the position of the nitro group on the benzyl ring is crucial for activity. Often, substitution at the para-position (4-position) results in the highest potency. The nature of other substituents on both the pyrazole and phenyl rings also plays a significant role.
Table 1: Selected Anticancer Activities of Nitrobenzyl-Substituted Pyrazoles
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazole-based Azole (17a) | Lung (A549) | 4.47 µg/mL | |
| Pyrazole-based Azole (17b) | Lung (A549) | 3.46 µg/mL | |
| Pyrazole-isoxazole Hybrid | Breast (MCF-7) | 8.03 µM | |
| Pyrazole-isoxazole Hybrid | Liver (HepG2) | 13.14 µM | |
| 5-(4-nitrophenyl)-1H-pyrazole | Antiviral (HIV) | EC₅₀ = 3.6 µM |
Note: The specific structures for each compound class can be found in the cited literature. This table is a representative summary.
Antimicrobial Activities
The rise of antibiotic-resistant bacteria poses a global health crisis, necessitating the development of new antimicrobial agents. Nitrobenzyl-substituted pyrazoles have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.
Mechanism of Action
Similar to their anticancer effects, the antimicrobial action is often linked to the nitro group. Potential mechanisms include:
-
Inhibition of Essential Enzymes : These compounds can interfere with critical bacterial metabolic pathways. Pyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Membrane Integrity : The lipophilic nature of these molecules may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.
-
Generation of Nitrosative/Oxidative Stress : Bacterial nitroreductases can reduce the nitro group to generate reactive nitrogen species, which are highly toxic to the cell, causing damage to DNA, proteins, and lipids.
In Vitro Antimicrobial Data
Numerous studies have reported the potent antimicrobial effects of these compounds, with some exhibiting minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics.
Table 2: Selected Antimicrobial Activities of Nitrobenzyl-Substituted Pyrazoles
| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |
| Pyrazole Derivative (3) | Escherichia coli (Gram -) | 0.25 µg/mL | |
| Pyrazole Derivative (4) | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | |
| Pyrazole Derivative (2) | Aspergillus niger (Fungus) | 1.0 µg/mL | |
| Nitro-aromatic Derivative (39) | Pseudomonas aeruginosa (Gram -) | Potent Activity | |
| Nitrofuran-Pyrazole Hybrid | E. coli, P. aeruginosa, S. aureus | Good Activity |
Other Potential Biological Activities
Beyond anticancer and antimicrobial applications, these pyrazoles have shown promise in other therapeutic areas:
-
Anti-inflammatory Activity : Certain derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. A p-nitrophenyl moiety attached to a pyrazole scaffold was reported to exert high anti-inflammatory activity, superior to the standard drug diclofenac.
-
Estrogen Receptor (ER) Ligand Activity : Novel pyrazole derivatives with a nitro substituent on a phenol ring have been synthesized and shown to bind to estrogen receptor subtypes ERα and ERβ, suggesting potential applications in hormone-dependent cancers or endocrine therapies.
-
Antioxidant Activity : The pyrazole scaffold itself, when appropriately substituted, can act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of nitrobenzyl-substituted pyrazoles.
Protocol: Synthesis of 1-(4-Nitrophenyl)-3-(phenyl)-1H-pyrazole (Illustrative Example)
This protocol outlines a two-step synthesis. Causality : The first step creates the 1,3-dicarbonyl backbone (chalcone). The second step uses a substituted hydrazine to form the heterocyclic ring, a classic and reliable method for pyrazole synthesis.
Step 1: Synthesis of (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 4-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add 10 mL of a 20% aqueous sodium hydroxide (NaOH) solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Acidify with dilute HCl until the solution is neutral (pH ~7).
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 1-(4-Nitrophenyl)-3-(phenyl)-1H-pyrazole
-
Reflux a mixture of the chalcone from Step 1 (5 mmol) and phenylhydrazine (5.5 mmol) in 30 mL of glacial acetic acid for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude pyrazole by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the final product.
-
Validation : Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and check purity by melting point determination and elemental analysis.
Protocol: In Vitro Anticancer Screening (MTT Assay)
Trustworthiness : The MTT assay is a standardized, colorimetric method that measures cell metabolic activity. A reduction in activity is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.
-
Cell Culture : Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation : Prepare a stock solution of the synthesized pyrazole in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment : After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Nitrobenzyl-substituted pyrazoles represent a versatile and highly potent class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer and infectious disease warrants further investigation. The presence of the nitrobenzyl moiety provides a unique handle for modulating biological activity, enabling hypoxia-targeted drug delivery and enhancing interactions with key cellular targets.
Future research should focus on:
-
Lead Optimization : Systematic modification of the pyrazole scaffold to improve potency, selectivity, and ADME properties.
-
Mechanistic Studies : Deeper investigation into the specific molecular targets and pathways affected by these compounds to understand their precise mechanisms of action.
-
In Vivo Evaluation : Advancing the most promising candidates into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of Combination Therapies : Exploring the synergistic effects of nitrobenzyl pyrazoles with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and overcome resistance.
The continued exploration of this chemical space is poised to yield novel therapeutic agents for combating some of the most challenging diseases facing modern medicine.
The Strategic Utility of 1-(4-Nitrobenzyl)-1H-pyrazole in Contemporary Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-(4-Nitrobenzyl)-1H-pyrazole has emerged as a versatile and strategic building block in the lexicon of organic synthesis. Its unique constellation of chemical properties—stemming from the juxtaposition of the pyrazole core and the electronically distinct 4-nitrobenzyl moiety—renders it an invaluable intermediate, particularly in the synthesis of complex, biologically active molecules. This guide delineates the synthesis, physicochemical properties, and strategic applications of this compound, with a focus on its role as a protected pyrazole synthon and a versatile scaffold for further chemical elaboration. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this key building block for their synthetic campaigns.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. This has led to the development of pyrazole-containing drugs with a wide range of therapeutic applications, such as anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antivirals.[3] The regioselective functionalization of the pyrazole ring is paramount in drug discovery, and the use of protecting groups on the pyrazole nitrogen is a common strategy to achieve this.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable 4-nitrobenzyl electrophile, most commonly 4-nitrobenzyl bromide. This reaction proceeds readily under basic conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 4-nitrobenzyl bromide (1.1 eq.) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | Calculated |
| Molecular Weight | 203.20 g/mol | Calculated |
| Appearance | Pale yellow to white solid | Typical |
| Melting Point | Data not available in searched sources | - |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyrazole ring protons (typically in the range of δ 6.0-8.0 ppm), the benzylic methylene protons (a singlet around δ 5.4-5.6 ppm), and the aromatic protons of the 4-nitrophenyl group (two doublets in the aromatic region, δ 7.4-8.3 ppm).
-
¹³C NMR: The spectrum will display signals for the three distinct pyrazole carbons, the benzylic carbon, and the carbons of the 4-nitrophenyl ring. The carbon bearing the nitro group will be shifted downfield.
-
IR Spectroscopy: Key vibrational bands are expected for the C-H stretching of the aromatic and pyrazole rings, the C=C and C=N stretching of the aromatic systems, and strong symmetric and asymmetric stretching bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
The 4-Nitrobenzyl Group as a Strategic Protecting Group for the Pyrazole N-H
A primary application of this compound is as a stable, protected form of pyrazole. The 4-nitrobenzyl (PNB) group offers several advantages as a protecting group for the pyrazole nitrogen, enabling regioselective functionalization at other positions of the pyrazole ring.
Advantages of the 4-Nitrobenzyl Protecting Group:
-
Stability: The PNB group is robust and stable to a wide range of reaction conditions, including acidic and basic media, as well as many organometallic reagents.
-
Facile Introduction: As demonstrated in the synthetic protocol, the PNB group can be readily introduced onto the pyrazole nitrogen.
-
Orthogonality: The cleavage conditions for the PNB group are distinct from those of many other common protecting groups, allowing for its selective removal in the presence of other protected functional groups.
Deprotection of the 4-Nitrobenzyl Group
The removal of the 4-nitrobenzyl group can be achieved under various conditions, most notably through reduction of the nitro group followed by cleavage, or via specific cleavage protocols. A mild and efficient method for the cleavage of p-nitrobenzyl ethers and amides has been reported, which can be adapted for the deprotection of N-(4-nitrobenzyl)pyrazoles.
Experimental Protocol: Deprotection of this compound
This is a representative protocol adapted from the cleavage of other p-nitrobenzyl protected compounds.
Materials:
-
This compound
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol, add an equal volume of 20% aqueous NaOH.
-
Heat the reaction mixture to 75 °C and stir for 1.5 to 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected pyrazole.
Mechanistic Insight: The cleavage is presumed to occur via oxidation at the benzylic position, facilitated by dissolved oxygen in the basic solution.
Applications in Multi-step Synthesis: A Case Study
The utility of this compound as a building block is best illustrated through its application in the synthesis of complex target molecules. While a specific, detailed synthetic route employing this exact intermediate was not found in the searched literature, its role can be exemplified by considering the synthesis of pyrazole-containing pharmaceuticals where N-protection is crucial for regiocontrol. For instance, in the synthesis of celecoxib analogues, protection of one of the pyrazole nitrogens allows for selective functionalization at the other nitrogen or at the carbon positions of the pyrazole ring.
Conceptual Synthetic Workflow:
The following diagram illustrates a conceptual workflow where this compound is used as a key intermediate.
Caption: Conceptual workflow for the use of this compound.
The 4-Nitrobenzyl Group in the Context of Other N-Protecting Groups for Pyrazoles
The choice of a nitrogen protecting group is a critical strategic decision in any synthetic plan. The 4-nitrobenzyl group is one of several options available for the protection of the pyrazole N-H. A comparative analysis is essential for making an informed choice.
| Protecting Group | Introduction | Stability | Cleavage Conditions | Advantages | Disadvantages |
| 4-Nitrobenzyl (PNB) | Base, 4-nitrobenzyl halide | Strong base, mild acid, many organometallics | Reduction (e.g., H₂, Pd/C), specific basic conditions | High stability, orthogonal to many other groups | Cleavage can sometimes be harsh |
| tert-Butoxycarbonyl (Boc) | Boc₂O, base | Mild acid, strong base, nucleophiles | Strong acid (e.g., TFA) | Mild cleavage, widely used | Labile to strong acids |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, base | Acid, fluoride | Fluoride source (e.g., TBAF), strong acid | Very stable, orthogonal to many groups | Cleavage requires specific reagents |
| Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst | Base, nucleophiles | Acidic hydrolysis | Inexpensive, easy to introduce | Creates a new stereocenter, acid labile |
The 4-nitrobenzyl group is particularly advantageous when robust protection is required during multiple synthetic steps, and its removal can be strategically planned, often towards the end of a synthetic sequence.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its straightforward preparation, robust nature, and versatile deprotection options make it a highly valuable building block for the construction of complex, high-value molecules. As the demand for novel pyrazole-based pharmaceuticals and materials continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly pivotal role in enabling innovative and efficient synthetic solutions. Future research in this area may focus on developing even milder and more selective deprotection protocols, further expanding the synthetic utility of this important compound.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole. The described method is based on the direct N-alkylation of pyrazole with 4-nitrobenzyl bromide using potassium carbonate as a mild and efficient base in a polar aprotic solvent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed step-by-step procedure, mechanistic insights, characterization data for product validation, and a troubleshooting guide to ensure reliable and reproducible outcomes.
Introduction
N-substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, forming the structural core of numerous compounds with significant biological and material properties.[1][2][3] The strategic introduction of substituents onto the pyrazole nitrogen allows for the fine-tuning of a molecule's steric and electronic profile, which is critical in drug design and the development of functional materials.[4] this compound, in particular, serves as a valuable synthetic intermediate. The nitrobenzyl group can be readily modified, for instance, through reduction to an amine, providing a chemical handle for further functionalization.
This protocol details a robust and scalable method for the synthesis of this compound. The selected procedure employs potassium carbonate in dimethylformamide (DMF), a combination favored for its operational simplicity, mild reaction conditions, and high regioselectivity for N1-alkylation.[5][6]
Reaction Scheme & Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The pyrazole, deprotonated by the base, acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide.
Overall Reaction:

Mechanism:
-
Deprotonation: Potassium carbonate (K₂CO₃), a moderately strong base, deprotonates the N-H of the pyrazole ring, forming the pyrazolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The pyrazolate anion attacks the electron-deficient methylene carbon of 4-nitrobenzyl bromide in a concerted fashion, displacing the bromide leaving group.
-
Product Formation: This single-step displacement results in the formation of the C-N bond, yielding the desired product, this compound.
The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the carbonate anion more available to act as a base, and effectively supports the charge-separated transition state of the SN2 reaction without solvating the nucleophile excessively.
Materials & Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazard |
| Pyrazole | C₃H₄N₂ | 68.08 | 67-70 | 186-188 | Harmful, Irritant |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 98-100 | - | Corrosive, Lachrymator |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | - | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Irritant |
| Deionized Water | H₂O | 18.02 | 0 | 100 | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 1124 | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer
Experimental Workflow
References
- 1. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Use of 1-(4-Nitrobenzyl)-1H-pyrazole as a Versatile Linker Precursor in Protein Degrader Synthesis
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of three distinct parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like cell permeability and metabolic stability.[1][2][] The rational design of linkers is therefore a cornerstone of modern PROTAC development. This guide introduces 1-(4-Nitrobenzyl)-1H-pyrazole as a strategic and versatile building block for the synthesis of advanced protein degraders, offering a unique combination of features for controlled, modular assembly.
Rationale for this compound in PROTAC Synthesis
The structure of this compound presents a compelling platform for linker synthesis due to the distinct and complementary functionalities of its two core components: the 4-nitrobenzyl group and the 1H-pyrazole ring.
-
The 4-Nitrobenzyl Group as a Masked Aniline: The nitro group is a robust and stable functional group that does not readily participate in common coupling reactions. However, it can be quantitatively and chemoselectively reduced to a primary amine (an aniline) under well-established conditions.[4][5][6] This "masked" functionality allows for complex synthetic transformations to be performed on the pyrazole portion of the molecule without interference. Once unmasked, the resulting aminobenzyl group serves as a key nucleophilic handle for conjugation, typically via stable amide bond formation.[7][8]
-
The Pyrazole Ring as a Rigid, Tunable Scaffold: Heterocyclic rings are increasingly incorporated into PROTAC linkers to impart conformational rigidity, which can improve binding affinity and reduce entropic penalties upon ternary complex formation.[1][9] The pyrazole ring is metabolically stable and offers multiple positions (C3, C4, C5) for the introduction of a second chemical handle.[10][11] This allows for precise control over the linker's exit vector and length, enabling the creation of diverse PROTAC libraries from a single, advanced intermediate.
This dual-functionality positions this compound as an ideal precursor for a modular, "two-stage" PROTAC synthesis strategy.
Proposed Synthetic Workflow
The overall strategy involves a three-phase process: (1) Initial functionalization of the pyrazole ring to install the first connection point, (2) Reduction of the nitro group to reveal the second connection point, and (3) Sequential coupling of the POI warhead and E3 ligase ligand.
Caption: High-level workflow for PROTAC synthesis using the title compound.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key transformations. Researchers should adapt and optimize these conditions based on their specific substrates and available equipment.
Protocol 1: C4-Bromination of the Pyrazole Ring
This protocol installs a halogen handle on the pyrazole ring, which is ideal for subsequent palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[12][13][14]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. Na₂S₂O₃ (to quench excess bromine), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, 4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Chemoselective Reduction of the Nitro Group
The reduction of an aromatic nitro group to an aniline is a classic transformation. Using iron powder in the presence of an acid or ammonium chloride is a mild, inexpensive, and highly effective method that tolerates a wide range of other functional groups, including the bromo-pyrazole.[4][15][16][17]
Materials:
-
4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole (from Protocol 1)
-
Iron powder (Fe), <10 micron, reduced
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Celite®
Procedure:
-
In a round-bottom flask, suspend 4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole (1.0 eq) in a mixture of Ethanol:Water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0-5.0 eq) and iron powder (5.0-7.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS, watching for the disappearance of the starting material. This typically takes 2-4 hours.
-
Upon completion, cool the reaction to room temperature and filter the hot suspension through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x). The product is now the aminobenzyl derivative.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude 1-(4-Aminobenzyl)-4-bromo-1H-pyrazole is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Protocol 3: Exemplary PROTAC Assembly
With the bifunctional linker precursor in hand, the final PROTAC is assembled through two sequential coupling reactions. Here, we exemplify an amide coupling followed by a Suzuki coupling.
A. Amide Coupling with E3 Ligase Ligand
This step attaches the E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide for CRBN recruitment) to the aniline handle of the linker. Standard peptide coupling reagents are effective.[8][18][19]
Materials:
-
1-(4-Aminobenzyl)-4-bromo-1H-pyrazole (from Protocol 2)
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide-linker-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF in a flask under nitrogen.
-
Add HATU and DIPEA and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-(4-Aminobenzyl)-4-bromo-1H-pyrazole in a minimum amount of DMF to the activated mixture.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with LiCl solution (5% aq.) to remove DMF, followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the intermediate by column chromatography.
B. Suzuki Coupling with POI Warhead
This final step connects the POI-binding warhead (functionalized as a boronic acid or ester) to the bromo-pyrazole handle.[12][20][21]
Materials:
-
Amide-coupled intermediate from step 3A
-
POI-Warhead-Boronic Acid/Ester (1.2 eq)
-
Pd(PPh₃)₄ or other suitable Palladium catalyst (e.g., XPhos Pd G2) (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
To a flask, add the amide-coupled intermediate, the POI-Warhead-Boronic Acid/Ester, the palladium catalyst, and the base.
-
Degas the solvent mixture (Dioxane/Water) by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 90-100°C under a nitrogen atmosphere until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule using preparative HPLC or silica gel chromatography to obtain the high-purity compound for biological evaluation.
Data Summary and Troubleshooting
Successful synthesis requires careful monitoring and optimization. The following table summarizes expected outcomes and common troubleshooting steps.
| Step | Reaction | Typical Yield | Potential Issues | Troubleshooting Solutions |
| 1 | C4-Bromination | 70-90% | Incomplete reaction; Formation of di-brominated species. | Increase reaction time or temperature; Use exactly 1.05 eq of NBS to minimize over-bromination. |
| 2 | Nitro Reduction | 85-95% | Incomplete reduction (isolating nitroso or hydroxylamine intermediates).[22] | Ensure sufficient equivalents of iron and vigorous stirring; Add a co-solvent like acetic acid to improve solubility and iron activation.[17] |
| 3A | Amide Coupling | 60-85% | Low yield due to poor nucleophilicity of aniline. | Use a more potent coupling agent (e.g., COMU); Ensure anhydrous conditions; Consider converting the acid to an acid chloride first for highly unreactive anilines.[19] |
| 3B | Suzuki Coupling | 50-80% | Low yield; Protodeboronation of the boronic acid. | Screen different palladium catalysts and ligands (e.g., SPhos, XPhos)[21]; Use K₃PO₄ as the base; Ensure thorough degassing of solvents. |
Conclusion
This compound is a highly valuable and strategic building block for the modular synthesis of protein degraders. Its unique "masked handle" design allows for orthogonal functionalization, enabling the construction of diverse and complex linker architectures. By following the detailed protocols for pyrazole functionalization, chemoselective nitro reduction, and sequential coupling, researchers can efficiently generate libraries of novel PROTACs for accelerating drug discovery efforts in the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 16. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 17. scispace.com [scispace.com]
- 18. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Versatility of 1-(4-Nitrobenzyl)-1H-pyrazole: A Scaffold for Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, making it an ideal foundation for the design of novel therapeutics.[3] This guide focuses on a particularly promising derivative: 1-(4-nitrobenzyl)-1H-pyrazole . The strategic incorporation of the 4-nitrobenzyl group at the N1 position of the pyrazole ring introduces key features that can be exploited for various drug discovery applications, including the development of kinase inhibitors, anticancer agents, and antimicrobial compounds.[4][5]
The 4-nitrobenzyl moiety is not merely a passive substituent. Its strong electron-withdrawing nature can influence the electronic properties of the pyrazole ring, potentially modulating its interaction with biological targets. Furthermore, the nitro group can serve as a handle for further chemical modifications or act as a bioreductive trigger in prodrug strategies, offering a pathway to targeted drug release in hypoxic environments characteristic of solid tumors. This document provides a comprehensive overview of the this compound scaffold, detailing its synthesis, potential for diversification, and its application in the development of novel therapeutic agents.
The Rationale: Why this compound?
The selection of the this compound scaffold is underpinned by a sound medicinal chemistry rationale. The pyrazole core itself is a versatile pharmacophore known to engage in various biological interactions. The addition of the 4-nitrobenzyl group at the N1 position offers several distinct advantages:
-
Modulation of Physicochemical Properties: The benzyl group introduces a degree of lipophilicity, which can be crucial for cell permeability and reaching intracellular targets.
-
Vector for Molecular Recognition: The aromatic ring of the benzyl group can participate in π-π stacking and hydrophobic interactions within protein binding pockets.
-
Electron-Withdrawing Effects: The para-nitro substituent significantly influences the electron density of the entire molecule, which can fine-tune the binding affinity and selectivity for specific biological targets.
-
Potential for Prodrug Design: The nitro group can be enzymatically reduced in hypoxic conditions, characteristic of many solid tumors, to an amino group. This transformation can trigger the release of a cytotoxic agent in a targeted manner.
-
Synthetic Tractability: The N-benzyl group is readily introduced via standard N-alkylation reactions, and the pyrazole ring itself can be further functionalized at various positions, allowing for the creation of diverse chemical libraries.
Caption: Logical relationship of the core components of the scaffold.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through the direct N-alkylation of pyrazole with 4-nitrobenzyl bromide. This reaction is generally regioselective for the N1 position, especially under basic conditions.
Experimental Protocol: N-Alkylation of Pyrazole
This protocol describes a general and efficient method for the synthesis of this compound.
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (pyrazole) is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H, facilitating the nucleophilic attack on the electrophilic benzyl bromide.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
-
Excess of Alkylating Agent: A slight excess of 4-nitrobenzyl bromide ensures the complete consumption of the pyrazole.
Caption: General workflow for the synthesis of the scaffold.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The this compound scaffold serves as a versatile starting point for the development of inhibitors for various therapeutic targets.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[6] Derivatives of 1-benzyl-1H-pyrazole have shown promise as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis.[5]
Protocol: Screening for Kinase Inhibitory Activity
A common method to assess the kinase inhibitory potential of new compounds is through in vitro kinase assays.
Materials:
-
Recombinant kinase (e.g., RIP1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Compound Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Agents
The pyrazole scaffold is present in numerous anticancer drugs.[7][8] Derivatives of 1-aryl-1H-pyrazole have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[9][10] The 4-nitrobenzyl group can contribute to the anticancer profile through mechanisms such as the induction of apoptosis.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Agents
Pyrazole derivatives have a long history of being investigated for their antimicrobial properties.[4][11] The incorporation of a nitroaromatic moiety can enhance the antibacterial and antifungal activity of the pyrazole core.[12]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agent (positive control)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key positions for derivatization include the C3, C4, and C5 positions of the pyrazole ring, as well as the phenyl ring of the benzyl group.
| Position of Modification | Potential Substituents | Anticipated Impact on Activity |
| Pyrazole C3/C5 | Aryl, Heteroaryl, Alkyl groups | Can influence interactions with the target protein, affecting potency and selectivity. |
| Pyrazole C4 | Halogens, Small alkyl groups | Can modulate the electronic properties and conformation of the scaffold. |
| Benzyl Ring | Electron-donating/withdrawing groups | Can alter the electronic nature of the nitro group and the overall lipophilicity. |
| Nitro Group | Reduction to amine, replacement with other groups | Can be used for prodrug strategies or to explore different binding interactions. |
Conclusion and Future Directions
The this compound scaffold represents a highly promising and synthetically accessible starting point for the development of novel therapeutic agents. Its unique combination of a privileged pyrazole core and a functionally versatile 4-nitrobenzyl group provides a rich platform for medicinal chemists to explore. The protocols outlined in this guide offer a solid foundation for the synthesis and biological evaluation of derivatives based on this scaffold. Future research should focus on the systematic exploration of the chemical space around this core, guided by structure-based drug design and a deeper understanding of its interactions with various biological targets. The development of libraries based on the this compound scaffold holds significant potential for the discovery of next-generation drugs for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the N-alkylation of Pyrazole with 4-Nitrobenzyl Halides
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For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the experimental procedure for the N-alkylation of pyrazole with 4-nitrobenzyl halides, a critical transformation in the synthesis of pharmacologically relevant compounds. N-alkylated pyrazoles are integral scaffolds in numerous approved drugs and clinical candidates.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis of 1-(4-nitrobenzyl)-1H-pyrazole, an in-depth discussion of the underlying reaction mechanism, and strategies to control regioselectivity. Furthermore, it explores advanced methodologies, including phase-transfer catalysis and microwave-assisted synthesis, to optimize reaction efficiency. A thorough troubleshooting guide and detailed characterization data are included to ensure reliable and reproducible results.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] The N-alkylation of the pyrazole ring is a fundamental strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The substituent on the nitrogen atom can significantly influence a compound's metabolic stability, solubility, and binding affinity to biological targets.[4] Specifically, the introduction of a 4-nitrobenzyl group can serve as a versatile handle for further chemical modifications or as a key pharmacophoric element.
The synthesis of N-alkylated pyrazoles is a well-established transformation, yet it presents challenges, most notably the control of regioselectivity in unsymmetrical pyrazoles.[2][5][6] This guide will address these challenges and provide robust protocols for the successful synthesis, purification, and characterization of the target compound.
Reaction Mechanism and Regioselectivity
The N-alkylation of pyrazole with a 4-nitrobenzyl halide proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole ring to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming the N-C bond.
For an unsubstituted pyrazole, the two nitrogen atoms are equivalent, leading to a single N-alkylated product. However, for substituted pyrazoles, the two nitrogen atoms are inequivalent, and the alkylation can occur at either nitrogen, leading to a mixture of regioisomers.[2][5][6] The regioselectivity of the reaction is influenced by several factors, including:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will favor alkylation at the less sterically hindered nitrogen atom.[1][7]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can also impact the regioselectivity of the alkylation.[2] The use of certain fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.[5][6]
Experimental Protocols
Conventional N-Alkylation Protocol
This protocol describes a standard and reliable method for the N-alkylation of pyrazole with 4-nitrobenzyl bromide using potassium carbonate as the base and acetonitrile as the solvent.
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a 0.2 M solution of pyrazole).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-nitrobenzyl bromide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[8]
Visual Workflow:
Caption: Conventional N-alkylation workflow.
Alternative Methodologies
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[9] For the N-alkylation of pyrazole, PTC offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often the ability to perform the reaction without a solvent.[10][11]
Protocol Outline:
-
Reactants: Pyrazole (1.0 eq.), 4-nitrobenzyl halide (1.1 eq.), solid potassium hydroxide or potassium carbonate (3.0 eq.).
-
Catalyst: A quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Solvent: Toluene or solvent-free.
-
Procedure: The reactants and catalyst are mixed and stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by TLC. Work-up involves dissolving the mixture in a suitable organic solvent, washing with water to remove inorganic salts, and then following standard extraction and purification procedures.[4]
Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[3][12][13]
Protocol Outline:
-
Reactants and Solvent: Same as the conventional method, but often in a sealed microwave reaction vessel.
-
Microwave Conditions: The reaction is subjected to microwave irradiation at a set temperature (e.g., 120°C) for a short period (e.g., 10-30 minutes).[3]
-
Procedure: After irradiation, the vessel is cooled, and the product is worked up and purified as described in the conventional protocol. It is crucial to use a properly sealed microwave vial and to ensure efficient stirring.[14]
Comparative Data:
| Method | Temperature | Time | Yield | Notes |
| Conventional | Reflux (~82°C) | 4-6 h | Good to Excellent | Standard, reliable method. |
| PTC | Room Temp. to 50°C | 1-4 h | Excellent | Often solvent-free, uses milder conditions.[11] |
| Microwave | 120-150°C | 10-30 min | Excellent | Rapid synthesis, requires specialized equipment.[3] |
Product Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the pyrazole ring protons and the protons of the 4-nitrobenzyl group. Expected chemical shifts (in CDCl₃) are approximately:
-
δ 7.5-8.2 (m, 4H, aromatic protons of the nitrobenzyl group)
-
δ 7.5-7.6 (m, 2H, pyrazole protons)
-
δ 6.3-6.4 (t, 1H, pyrazole proton)
-
δ 5.4-5.5 (s, 2H, benzylic CH₂)
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule.[15]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₉H₇N₃O₂ = 189.17 g/mol ).[15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents, insufficient heating, or improper base. | Ensure all reagents are pure and dry. Verify the reaction temperature. Use a stronger base if necessary (e.g., NaH), but with caution. |
| Formation of Regioisomers | Use of a substituted pyrazole. | Modify reaction conditions (solvent, base, temperature) to favor the desired isomer.[2] Consider using a protecting group strategy if necessary. Purification by careful column chromatography may be required. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. |
| Difficulty in Purification | Co-eluting impurities. | Try a different solvent system for column chromatography.[8] Consider recrystallization from various solvents. |
Conclusion
The N-alkylation of pyrazole with 4-nitrobenzyl halides is a robust and versatile reaction for the synthesis of valuable building blocks in drug discovery. By understanding the reaction mechanism and the factors influencing regioselectivity, and by selecting the appropriate synthetic methodology, researchers can efficiently and reliably synthesize the desired N-alkylated pyrazole products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful execution of this important transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: Evaluating 1-(4-Nitrobenzyl)-1H-pyrazole in Anticancer Drug Discovery
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad range of pharmacological activities, including notable anticancer properties.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific pyrazole derivative, 1-(4-Nitrobenzyl)-1H-pyrazole, as a potential anticancer agent. We present a strategic workflow, from initial cytotoxicity screening to fundamental mechanistic studies, including the induction of apoptosis and cell cycle arrest. This guide offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and provides templates for data presentation and interpretation, establishing a robust framework for the preliminary assessment of this compound in an oncology drug discovery pipeline.
Scientific Rationale and Background
The Pyrazole Scaffold in Oncology
Pyrazole derivatives represent a vital class of heterocyclic compounds extensively explored for the design of potent and selective anticancer agents.[3] Their unique chemical structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties.[1] Numerous pyrazole-containing molecules have demonstrated significant anticancer activity through diverse mechanisms of action, including the inhibition of critical cellular targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4] Some derivatives have also been shown to interact directly with DNA, further highlighting the scaffold's therapeutic potential.[1] The proven success of pyrazole-containing drugs in various therapeutic areas underscores the value of investigating novel derivatives like this compound.[2]
The Potential Role of the 1-(4-Nitrobenzyl) Moiety
The specific substitution on the pyrazole ring is critical for determining biological activity. Structure-activity relationship (SAR) studies have consistently shown that modifications can significantly enhance anticancer efficacy and tumor selectivity.[1][5] The 1-(4-Nitrobenzyl) group introduces specific electronic and steric features. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets. Several studies on other pyrazole derivatives have indicated that substitutions, including those with nitro groups, can be beneficial for cytotoxic activity.[2][6][7] Therefore, it is hypothesized that the 4-nitrobenzyl substituent may confer potent antiproliferative properties to the pyrazole core, making it a compelling candidate for anticancer screening.
Strategic Workflow for In Vitro Evaluation
A systematic in vitro evaluation is the cornerstone of preclinical assessment for any potential anticancer drug.[8] Our approach begins with a broad cytotoxicity screening to determine the compound's potency across a panel of cancer cell lines. Positive hits then advance to mechanistic assays to elucidate how the compound exerts its effects, focusing on two common and critical anticancer mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Caption: Experimental workflow for in vitro testing of this compound.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[9]
Materials
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[12][13]
-
Include wells with medium only to serve as a blank control.[14]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium. A common concentration range for initial screening is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include vehicle control wells (medium with the same final concentration of DMSO used for the test compound).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Presentation and Interpretation
The percentage of cell viability is calculated using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.2 |
| HCT116 | Colon Carcinoma | 9.5 ± 1.1 | 0.7 ± 0.1 |
Note: Data are for illustrative purposes only.
A lower IC₅₀ value indicates greater potency. Significant cytotoxicity (e.g., IC₅₀ < 10-20 µM) warrants further investigation into the mechanism of action.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: A key mechanism of action for many anticancer drugs is the induction of apoptosis.[15] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] Dual staining with Annexin V and PI allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[17]
Materials
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cells treated with this compound (at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours)
-
Untreated and vehicle-treated cells (negative controls)
-
Flow cytometer
Step-by-Step Methodology
-
Cell Preparation:
-
Treat cells with the test compound as described above.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization, neutralize with serum-containing medium, and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.[15]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Data Presentation and Interpretation
The flow cytometer will generate dot plots separating the cell population into four quadrants:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/damaged cells (Annexin V- / PI+)
A significant, dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control indicates that this compound induces apoptosis.
Table 2: Example Apoptosis Analysis in HCT116 Cells (24h Treatment)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.5 | 2.4 ± 0.4 |
| Test Compound (IC₅₀) | 55.3 ± 4.5 | 28.7 ± 3.3 | 16.0 ± 2.8 |
| Test Compound (2x IC₅₀) | 21.8 ± 3.9 | 45.2 ± 5.1 | 33.0 ± 4.7 |
Note: Data are for illustrative purposes only.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently triggering apoptosis. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[18] This analysis reveals if the test compound causes an accumulation of cells in a particular phase of the cell cycle.
Materials
-
Cancer cells treated with this compound (at IC₅₀ concentration for 24-48 hours)
-
Cold 70% ethanol[19]
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS)
-
RNase A solution (100 µg/mL)[20]
-
Flow cytometer
Step-by-Step Methodology
-
Cell Harvesting:
-
Harvest approximately 1-5 x 10⁶ cells for each sample following treatment.
-
Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and decant the ethanol.[19]
-
Wash the cell pellet twice with PBS to remove the ethanol.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[18]
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
-
Analysis:
Data Presentation and Interpretation
The data is presented as a histogram of cell count versus fluorescence intensity. Software analysis is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: The Strategic Use of 1-(4-Nitrobenzyl)-1H-pyrazole in Kinase Inhibitor Synthesis
Introduction: The Pyrazole Scaffold and the Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. Within the vast landscape of kinase inhibitor scaffolds, the pyrazole motif has emerged as a "privileged" structure.[3][4][5] Its unique electronic properties, ability to form key hydrogen bond interactions with the kinase hinge region, and synthetic tractability make it an ideal foundation for designing potent and selective inhibitors.[1][3]
The challenge in kinase inhibitor development often lies in achieving selectivity, as the ATP-binding sites of many kinases are highly conserved. This necessitates intricate synthetic strategies that allow for precise functionalization of the core scaffold. Herein, we detail the application of 1-(4-Nitrobenzyl)-1H-pyrazole as a strategic intermediate in the synthesis of pyrazole-based kinase inhibitors. The 4-nitrobenzyl (PNB) group serves as a robust and readily cleavable protecting group for the pyrazole nitrogen, enabling regioselective elaboration of the pyrazole ring before its strategic removal to unveil the final, active pharmacophore.[6]
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value |
| Chemical Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | Approximately 95-99 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol. |
| CAS Number | 16933-23-4 |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Application: A Strategic Workflow for Kinase Inhibitor Synthesis
The use of this compound allows for a modular and efficient approach to synthesizing diverse libraries of kinase inhibitors. The 4-nitrobenzyl group temporarily masks one of the reactive pyrazole nitrogens, directing subsequent chemical modifications to other positions on the ring. This protecting group is stable to a variety of reaction conditions, including common cross-coupling reactions, yet can be removed under specific conditions that are often orthogonal to other protecting groups.[6]
The general workflow can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation. Our focus is on explaining the causality behind experimental choices to empower you to improve your reaction yields and product purity.
Reaction Overview: N-Alkylation of Pyrazole
The synthesis of this compound is typically achieved via the N-alkylation of pyrazole with a 4-nitrobenzyl halide (e.g., bromide or chloride). This reaction proceeds through a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the pyrazole ring, generating the pyrazolate anion, which then acts as the nucleophile.
The general reaction scheme is as follows:
Caption: Figure 1: General mechanism for the SN2 N-alkylation of pyrazole.
Optimized Experimental Protocol
This protocol is optimized for a high-yield synthesis of this compound based on established methodologies for pyrazole N-alkylation.[1]
Materials:
-
Pyrazole (1.0 equiv)
-
4-Nitrobenzyl bromide (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 equiv) and anhydrous DMSO.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution.
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the deprotonation of pyrazole.
-
Add 4-nitrobenzyl bromide (1.05 equiv) to the mixture in one portion.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (pyrazole) is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude solid with water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum. The expected product is a solid.[2]
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: I am observing a very low or no yield of my product. What are the potential causes and how can I improve the outcome?
A: Low or no yield is a common issue that can stem from several factors related to reagents and reaction conditions.
-
Potential Cause 1: Ineffective Deprotonation of Pyrazole.
-
Rationale: The base is crucial for deprotonating the pyrazole's N-H bond to form the nucleophilic pyrazolate anion. If the base is too weak or inactive, the reaction will not proceed.
-
Solution:
-
Base Strength: Ensure your base is sufficiently strong. While K₂CO₃ is often effective, for a less reactive system, a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be required.[1] NaH is a non-nucleophilic, strong base that irreversibly deprotonates pyrazole, driving the reaction forward.[3]
-
Anhydrous Conditions: Water will react with strong bases (like NaH) and can quench the pyrazolate anion. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[1]
-
-
-
Potential Cause 2: Poor Reagent Quality.
-
Rationale: The alkylating agent, 4-nitrobenzyl bromide, can degrade over time. Pyrazole itself can be hygroscopic.
-
Solution:
-
Check Reagents: Use freshly purchased or purified reagents. Confirm the purity of your 4-nitrobenzyl bromide by checking its melting point or running an NMR spectrum.
-
Leaving Group: The reactivity of the alkylating agent depends on the leaving group. The general trend is I > Br > Cl.[1] If you are using 4-nitrobenzyl chloride and observing low reactivity, switching to the bromide or iodide analogue will significantly increase the reaction rate.
-
-
-
Potential Cause 3: Poor Solubility.
-
Rationale: If the pyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or incomplete as it will be limited to the solid-liquid interface.
-
Solution:
-
Q2: My reaction is very slow, or it stalls before completion. How can I accelerate it?
A: A slow reaction rate points towards insufficient activation energy or poor nucleophilicity.
-
Potential Cause 1: Inadequate Temperature.
-
Rationale: Like most SN2 reactions, the N-alkylation of pyrazole is temperature-dependent.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture, for instance to 60-80°C, can significantly increase the reaction rate.[6] Monitor the reaction closely by TLC to avoid decomposition or side-product formation at higher temperatures.
-
-
-
Potential Cause 2: Incorrect Solvent Choice.
-
Rationale: The choice of solvent has a profound impact on the rate of SN2 reactions.
-
Solution:
-
Use Polar Aprotic Solvents: Polar protic solvents (like ethanol or water) can form hydrogen bonds with the pyrazolate anion, creating a "solvent cage" that shields the nucleophile and drastically slows down the reaction.[5][7][8] In contrast, polar aprotic solvents (DMSO, DMF, acetonitrile) solvate the cation (e.g., K⁺) but leave the pyrazolate anion "naked" and highly reactive, thus accelerating the SN2 reaction.[5][8]
-
-
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases Rate | Solvates cation, leaves nucleophile "naked" and reactive.[5] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates and shields the nucleophile via hydrogen bonding.[7][8] |
| Non-Polar | Hexane, Toluene | Very Slow/No Reaction | Reactants are often insoluble. |
Q3: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I prevent them?
A: Side product formation is typically due to over-alkylation or reactions with impurities.
-
Potential Cause: Quaternization of the Product.
-
Rationale: The product, this compound, still has a lone pair of electrons on the N2 nitrogen. It can potentially react with another molecule of 4-nitrobenzyl bromide to form a quaternary pyrazolium salt. This is more likely if a large excess of the alkylating agent is used or at very high temperatures.
-
Solution:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the 4-nitrobenzyl bromide.[1]
-
Monitor Reaction: Stop the reaction as soon as the starting pyrazole has been consumed to prevent further reaction of the product.
-
-
Q4: My product is impure after workup. What is the best way to purify this compound?
A: Purification is key to obtaining a high-quality final product.
-
Method 1: Recrystallization.
-
Rationale: This is the most common and efficient method for purifying solid organic compounds. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.
-
Procedure:
-
Solvent Screening: Ethanol, isopropanol, or an ethanol/water mixture are good starting points for recrystallizing pyrazole derivatives.
-
Execution: Dissolve the crude solid in a minimal amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
-
Method 2: Column Chromatography.
-
Rationale: If recrystallization fails to remove impurities, or if the product is an oil, silica gel column chromatography is the next step.
-
Procedure:
-
Solvent System: Use a solvent system that gives good separation on a TLC plate (e.g., a mixture of hexanes and ethyl acetate). The product spot should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Execution: Load the crude product onto a silica gel column and elute with the chosen solvent system, collecting fractions and combining those that contain the pure product.
-
-
-
Method 3: Acid-Base Extraction.
-
Rationale: Unreacted pyrazole is weakly acidic and can be removed by an acid wash.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining pyrazole. Then wash with water and brine, dry the organic layer, and evaporate the solvent. This should be followed by recrystallization or chromatography.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting low-yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-(4-Nitrobenzyl)-1H-pyrazole
Welcome to the technical support center for the purification of 1-(4-Nitrobenzyl)-1H-pyrazole (CAS No: 110525-57-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup of this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure you obtain a product of high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. The typical synthesis involves the N-alkylation of pyrazole with a 4-nitrobenzyl halide. Common impurities, therefore, include unreacted starting materials (pyrazole and 4-nitrobenzyl halide), the undesired regioisomer (1-(2-Nitrobenzyl)-1H-pyrazole, if the starting material is impure), and solvent residues.
Q1: My final product is a persistent yellow oil or a waxy solid, not the expected crystalline solid. What's happening?
A1: This issue, often referred to as "oiling out," typically points to the presence of significant impurities that depress the melting point of the compound or a purification method unsuited to the impurity profile.
-
Probable Cause 1: Residual Solvent: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove and will keep the product oily.
-
Solution: After the initial workup, perform multiple extractions with a solvent in which your product is soluble but the impurity is not (e.g., ethyl acetate/water). Follow this with a brine wash to remove residual water and any remaining high-boiling point solvents. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating under reduced pressure. For stubborn cases, co-evaporation with a lower-boiling solvent like toluene can be effective.
-
-
Probable Cause 2: Presence of Regioisomers or Other Byproducts: The synthesis of pyrazoles can sometimes yield regioisomers which can interfere with crystallization.[2]
-
Solution: Column chromatography is the most effective method to separate isomers and other closely-related impurities. A gradient elution is often necessary. (See Protocol 2). If the product still oils out after chromatography, it may be due to a very low melting point; in this case, try dissolving the oil in a minimal amount of a high-boiling point solvent (like diethyl ether) and adding a non-polar solvent (like hexane) dropwise while cooling and scratching the flask to induce crystallization.
-
Q2: After recrystallization, my yield is extremely low. How can I improve it?
A2: A very low yield suggests that either the product is too soluble in the chosen recrystallization solvent, or too much solvent was used.
-
Probable Cause 1: Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]
-
Solution: Consult the solvent suitability table (Table 1) and perform small-scale solubility tests. A mixed-solvent system often provides the best results. For this compound, an ethanol/water or ethyl acetate/hexane system is a good starting point. Dissolve the crude product in a minimal amount of the "good" hot solvent (ethanol or ethyl acetate) and add the "poor" solvent (water or hexane) dropwise until turbidity persists. Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[3]
-
-
Probable Cause 2: Using Excessive Solvent: Using too much solvent will keep the product in solution even upon cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[3] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Q3: My TLC analysis after column chromatography shows that the product is still contaminated with a close-running impurity. What should I do?
A3: This is a common issue when impurities have similar polarities to the desired product.
-
Probable Cause 1: Insufficient Separation Power of the Mobile Phase: The chosen eluent system may not be optimal for separating the compounds.
-
Solution 1 (Optimize Mobile Phase): Switch to a less polar solvent system to increase the retention time of all compounds on the silica gel, which can improve separation. For example, if you are using 30% ethyl acetate in hexane, try decreasing it to 20%.
-
Solution 2 (Use a Different Solvent System): Sometimes, changing the solvent class can alter selectivity. For instance, substituting ethyl acetate with a mixture of dichloromethane and a small amount of methanol can change the interaction with the silica and improve separation.[4]
-
-
Probable Cause 2: Column Overloading: Too much crude material was loaded onto the column, causing bands to broaden and overlap.
-
Solution: Use a larger column with more silica gel relative to the amount of crude product. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying this compound? A1: For most cases, column chromatography on silica gel is the most robust method as it can effectively remove both baseline impurities and closely-related isomers.[5] Recrystallization is an excellent secondary step to achieve very high purity after chromatography or can be used alone if the crude product is already relatively clean.
Q2: How do I select a good solvent system for recrystallization? A2: The principle "like dissolves like" is a good starting point. Since this compound has both polar (nitro group, pyrazole ring) and non-polar (benzyl group) features, solvents of intermediate polarity are often effective. Ethanol, isopropanol, and ethyl acetate are good "good" solvents, while water and hexane are good "poor" solvents for mixed-solvent systems.[3] Refer to Table 1 for suggestions.
Q3: What is a reliable mobile phase for column chromatography? A3: A mixture of hexane and ethyl acetate is the most common and effective mobile phase for compounds of this polarity. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the elution with TLC. The target Rf value for the product should be around 0.25-0.35 for optimal separation.
Q4: How can I definitively confirm the purity and identity of my final product? A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any impurities. The spectra should match literature values.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (203.2 g/mol )[1].
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent/System | Type | Suitability Notes |
| Ethanol / Water | Mixed Protic | Excellent choice. Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Ethyl Acetate / Hexane | Mixed Aprotic | Good for removing non-polar impurities. Dissolve in hot ethyl acetate, add hexane. |
| Isopropanol | Single Protic | Can be effective if impurities have very different solubilities. |
| Acetone | Single Aprotic | Tends to be a very strong solvent; may result in low recovery unless used carefully. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add one or two drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water solution to remove any remaining soluble impurities on the crystal surface.[3]
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove all solvent traces.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Progressively increase the polarity of the eluent (e.g., from 5% to 15% to 30% ethyl acetate in hexane). The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.[6]
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Navigating the N-Alkylation of Pyrazoles with Electron-Withdrawing Groups
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the more nuanced challenges in heterocyclic chemistry: the N-alkylation of pyrazoles bearing electron-withdrawing groups (EWGs). The inherent difficulties arise from the modulated reactivity and regioselectivity of the pyrazole core, and this document will serve as your field guide to successfully navigate these complexities.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses the most frequent problems encountered during the N-alkylation of electron-deficient pyrazoles. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My N-alkylation reaction shows no conversion, or the yield is extremely low. What are the primary causes and how can I fix it?
Answer: This is the most common challenge and it stems directly from the electronic properties of your substrate.
-
Causality: An electron-withdrawing group (e.g., -NO₂, -CF₃, -CO₂R, -CN) significantly decreases the electron density across the pyrazole ring. This has two major consequences:
-
Increased Acidity: The N-H proton becomes more acidic, making deprotonation easier.[1]
-
Reduced Nucleophilicity: The resulting pyrazolate anion is stabilized by the EWG, making it a weaker nucleophile. This reduced nucleophilicity is the primary reason for low reactivity, as the anion is less inclined to attack the alkylating agent.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
-
Detailed Solutions:
-
Optimize the Base: Standard inorganic bases like K₂CO₃ or Cs₂CO₃ may not be sufficient. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) to ensure complete deprotonation and formation of the pyrazolate anion.
-
Enhance Electrophile Reactivity: If you are using alkyl chlorides or bromides, consider switching to more reactive alkyl iodides or, even better, alkyl triflates (R-OTf).
-
Solvent and Temperature: Use polar aprotic solvents like DMF or DMSO, which are excellent at solvating the cation of the base, leaving a more "naked" and reactive pyrazolate anion. If reactivity is still low, gradually increase the reaction temperature.
-
Alternative Protocols: If standard Sₙ2 conditions fail, consider fundamentally different approaches such as the Mitsunobu reaction or acid-catalyzed methods.[3][4]
-
Question 2: My reaction worked, but I have an inseparable mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?
Answer: Achieving regioselectivity is the second major hurdle. The two nitrogen atoms in an unsymmetrical pyrazole have similar electronic properties, which often leads to the formation of both regioisomers.[5][6][7] The outcome is a delicate balance of steric and electronic factors.
-
Causality: While the EWG influences the electronics, steric hindrance is often the deciding factor. Alkylation will preferentially occur at the less sterically crowded nitrogen atom.[3][8] The reaction conditions, particularly the base's counter-ion and the solvent, can also play a significant role in directing the outcome.[6]
Caption: Formation of N1 and N2 regioisomers.
-
Strategies for Regiocontrol:
| Strategy | Principle | Recommended Action | Supporting Evidence |
| Steric Direction | Direct the alkylation to the less hindered nitrogen. | Use a sterically bulky alkylating agent. For N1-methylation, α-halomethylsilanes have proven highly selective, followed by a protodesilylation step. | Bulky α-halomethylsilanes can achieve >99:1 N1/N2 selectivity.[9] |
| Solvent/Base System | The cation from the base can coordinate with the pyrazole nitrogens, blocking one site. | The K₂CO₃/DMSO system has been shown to be effective for achieving regioselective N1-alkylation in many cases. | This combination is a well-documented method for favoring N1 substitution.[8][10] |
| Directed Alkylation | Introduce a temporary directing group that forces alkylation to a specific nitrogen. | A triphenylsilyl group can be used to sterically block one position, directing alkylation to the other, and can be subsequently removed. | The use of a triphenylsilyl directing group has been successful in redirecting alkylation.[8] |
| Biocatalysis | Utilize an enzyme's active site for precise molecular recognition. | Engineered enzymes have been developed that can perform N-alkylation with unprecedented regioselectivity (>99%) and even regiodivergence. | Enzyme-catalyzed cascades provide a powerful, albeit specialized, solution.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is direct N-alkylation under basic conditions the most common method? A: This method is often the first choice due to its operational simplicity. It typically involves deprotonating the pyrazole with a base followed by the addition of an alkyl halide electrophile.[4] While it faces challenges with electron-deficient systems, its straightforwardness makes it an attractive starting point.
Q2: Are there alternative methods that completely avoid strong bases? A: Yes. An effective alternative is the acid-catalyzed N-alkylation using trichloroacetimidates as the alkylating agent.[3][4] This method proceeds under Brønsted acid catalysis and can be advantageous for substrates that are sensitive to strong bases. However, its success can be limited if the trichloroacetimidate itself contains strong EWGs, as this can hinder the formation of the necessary carbocation intermediate.[3]
Q3: What is the Mitsunobu reaction and why is it a good alternative? A: The Mitsunobu reaction uses a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate an alcohol for nucleophilic attack by the pyrazole. It is a powerful method that runs under neutral, mild conditions and often provides complementary regioselectivity to standard Sₙ2 methods.[4] It is an excellent choice when your substrate is sensitive to either strong acid or base.
Q4: Can I predict which isomer will be major? A: While computational methods can offer predictions, a reliable empirical guide is to consider sterics first. The alkyl group will most likely add to the nitrogen with the smaller adjacent substituent. For example, in a 3-methyl-5-phenyl pyrazole, alkylation is likely to favor the nitrogen at position 1, adjacent to the smaller methyl group.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is a robust starting point for pyrazoles with moderately deactivating EWGs.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.5 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution or a fine suspension should form.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (alkyl halide or triflate, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (40-60 °C) may be required for less reactive electrophiles.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Alternative N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for base-sensitive substrates or when standard methods fail.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Solvent Addition: Dissolve the components in anhydrous THF or DCM (to a concentration of 0.1-0.5 M). Cool the flask to 0 °C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. An exothermic reaction and color change are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazide byproduct.
-
Purification: Direct purification by flash column chromatography is often sufficient to separate the desired N-alkylated pyrazole from the byproducts.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Nitrobenzyl)-1H-pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 1-(4-nitrobenzyl)-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions.
I. Reaction Overview and Mechanism
The synthesis of this compound is a classic example of an N-alkylation reaction. The reaction proceeds via a nucleophilic substitution mechanism, where the pyrazole anion acts as the nucleophile and 4-nitrobenzyl halide (typically bromide or chloride) serves as the electrophile. A base is required to deprotonate the pyrazole, thereby generating the more nucleophilic pyrazolate anion.
Caption: General reaction scheme for the N-alkylation of pyrazole.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired product. What are the potential causes, and how can I improve the outcome?
Answer: Low or no yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Base and Solvent System
The choice of base and solvent is critical for the deprotonation of pyrazole and the subsequent alkylation.
-
Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]
-
Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they solvate the cation but leave the nucleophile (pyrazolate anion) relatively "naked" and more reactive.[2][3][4] Polar protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction.[2][3][4][5]
-
Solubility: Poor solubility of the pyrazole or the base can significantly impede the reaction. If you are using a weaker base like K₂CO₃, switching to a more polar solvent like DMF or DMSO can improve solubility and reaction rates.[1]
2. Assess the Reactivity of the Alkylating Agent
The reactivity of your 4-nitrobenzyl halide is dependent on the leaving group.
-
Leaving Group Ability: The general trend for leaving group ability in SN2 reactions is I > Br > Cl. If you are using 4-nitrobenzyl chloride and observing low reactivity, consider switching to 4-nitrobenzyl bromide.
3. Consider Reaction Temperature and Time
-
Temperature: While many N-alkylation reactions of pyrazoles proceed at room temperature, some may require heating to achieve a reasonable rate.[6] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if an increase in temperature is necessary.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Again, monitoring the reaction progress is key to determining the optimal reaction time.[6]
4. Ensure Anhydrous Conditions
-
Water Contamination: Water can quench the pyrazolate anion and react with strong bases like NaH.[1] It is crucial to use anhydrous solvents and dry glassware to prevent the deactivation of your reagents.
Issue 2: Formation of Side Products
Question: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions, and how can I minimize them?
Answer: The primary side reaction of concern is the formation of the N2-alkylated regioisomer, this compound. Additionally, if using a strong base, side reactions involving the nitro group or benzyl protons are possible, though less common under standard alkylation conditions.
Minimizing N2-Alkylation
For unsubstituted pyrazole, N1 and N2 positions are equivalent. However, for substituted pyrazoles, a mixture of regioisomers can be a significant issue. While not directly applicable to the synthesis of this compound from unsubstituted pyrazole, understanding the factors that control regioselectivity is crucial for more complex pyrazole syntheses. Generally, the N1 position is less sterically hindered, and its alkylation is often favored.[1][7]
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my product. What are some effective purification strategies?
Answer:
-
Column Chromatography: This is the most common method for purifying the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, it is possible to purify them by forming an acid addition salt. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The acidic aqueous layer, containing the protonated pyrazole, is then basified to regenerate the free pyrazole, which can be extracted back into an organic solvent.[8]
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: The optimal base depends on the specific reaction conditions and the reactivity of the alkylating agent. For a relatively reactive electrophile like 4-nitrobenzyl bromide, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often sufficient.[1] For less reactive alkylating agents or if you are experiencing low yields, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary.[1]
Q2: Can I use a phase-transfer catalyst for this reaction?
A2: Yes, phase-transfer catalysis (PTC) can be a very effective method for the N-alkylation of pyrazoles.[9][10][11] This technique is particularly useful when dealing with a solid-liquid or liquid-liquid biphasic system. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used as the catalyst.[10] PTC can often be performed without a solvent, which can be an advantage in terms of green chemistry.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (pyrazole and 4-nitrobenzyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, LC-MS can be used.
Q4: What are the typical reaction times and temperatures?
A4: Reaction times can vary from a few hours to overnight, depending on the specific conditions.[6] Many reactions can be run at room temperature, but heating to 50-80°C may be required to increase the reaction rate.[12] It is always best to monitor the reaction to determine the optimal time and temperature for your specific setup.
IV. Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate in DMF
This protocol is a good starting point for the synthesis of this compound.
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 4-nitrobenzyl bromide (1.1 eq) to the suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50-60°C.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Sodium Hydride in THF
This protocol is suitable for less reactive alkylating agents or when higher yields are desired. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere.
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add a solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product as described in Protocol 1.
V. Data Presentation
The following table summarizes typical reaction conditions and their impact on the yield of this compound.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | DMF | 25 | 12 | ~85 |
| 2 | K₂CO₃ (2) | Acetonitrile | 80 | 8 | ~80 |
| 3 | NaH (1.2) | THF | 25 | 6 | >90 |
| 4 | Cs₂CO₃ (2) | DMSO | 25 | 10 | ~90 |
Note: Yields are approximate and can vary depending on the specific experimental setup and purity of reagents.
VI. Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in pyrazole N-alkylation.
VII. References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. (n.d.). BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--
-
SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved January 3, 2026, from --INVALID-LINK--
-
Technical Support Center: Optimizing Pyrazole N-Alkylation. (n.d.). BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from --INVALID-LINK--
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. Retrieved January 3, 2026, from --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved January 3, 2026, from --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from --INVALID-LINK--
-
Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved January 3, 2026, from --INVALID-LINK--
-
Solvent Effects on Sn2 Reactions. (2014). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from --INVALID-LINK--
-
N-alkylation method of pyrazole. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioisomeric Purity in Pyrazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioisomeric purity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely employ the Knorr synthesis and related methodologies. Here, we move beyond simple protocols to dissect the underlying mechanistic principles that govern regioselectivity, offering field-proven troubleshooting strategies and detailed experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is regioisomerism in the context of pyrazole synthesis?
A: In the synthesis of pyrazoles, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different constitutional isomers, known as regioisomers, can be formed. This arises because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl starting material, leading to a mixture of products that can be challenging to separate. Achieving control over which regioisomer is preferentially formed is a critical aspect of synthetic efficiency and drug development.
Q2: What are the primary factors that dictate the regiochemical outcome of a pyrazole synthesis?
A: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several key factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, rendering it more susceptible to nucleophilic attack by the hydrazine.
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will typically direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically alter the regiochemical outcome. For instance, acidic conditions can modify the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.
Troubleshooting Guide: From Mixed Isomers to a Single Product
This section addresses common issues encountered during pyrazole synthesis in a practical, question-and-answer format. Each solution is grounded in mechanistic principles and provides actionable protocols.
Issue 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Underlying Cause: A roughly equimolar mixture of regioisomers suggests that the electronic and steric differences between the two carbonyl groups of your 1,3-diketone are insufficient to direct the reaction under your current conditions. Standard solvents like ethanol are often not directive and can lead to poor regioselectivity.
Solution: Strategic Solvent Screening
The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. Fluorinated alcohols, in particular, have demonstrated a remarkable ability to enhance selectivity.
Protocol 1: Solvent Screening for Enhanced Regioselectivity
-
Initial Reaction Setup: In separate reaction vessels, dissolve your 1,3-diketone (1 equivalent) in ethanol (for baseline comparison), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Add the substituted hydrazine (1.1 equivalents) to each reaction vessel at room temperature.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Upon completion, determine the regioisomeric ratio in each reaction mixture using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).
Expected Outcome & Mechanistic Rationale:
You will likely observe a significant improvement in regioselectivity with TFE and an even more dramatic effect with HFIP. Fluorinated alcohols are thought to influence the reaction pathway through their strong hydrogen-bonding capabilities, which can differentially stabilize the transition states leading to the two regioisomers.
Table 1: Effect of Solvent on Regioisomeric Ratio (Illustrative Data)
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| 1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55 : 45 | |
| 1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 85 : 15 | |
| 1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 97 : 3 |
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic approach to optimizing regioselectivity.
Issue 2: I've tried different solvents, but the regioselectivity is still not satisfactory for my downstream applications. Are there other reaction parameters I can adjust?
Underlying Cause: While solvent is a powerful tool, the regiochemical outcome is also sensitive to pH and temperature. The protonation state of the hydrazine and the diketone, as well as the activation energies for the competing pathways, can be influenced by these parameters.
Solution: pH and Temperature Optimization
A systematic investigation of the effect of catalytic acid or base, along with temperature modulation, can often unlock the desired regioselectivity.
Protocol 2: pH and Temperature Screening
-
Reaction Setup: In your best-performing solvent from Protocol 1 (e.g., TFE or HFIP), set up a matrix of reactions.
-
pH Variation:
-
Acidic: Add a catalytic amount of a strong acid like HCl or H₂SO₄ (e.g., 0.1 equivalents).
-
Neutral: No additive.
-
Basic: Add a weak base such as sodium acetate (NaOAc) (e.g., 0.1 equivalents).
-
-
Temperature Variation: Run each of the above reactions at different temperatures, for example, 0 °C, room temperature, and reflux.
-
Monitoring and Analysis: Monitor each reaction by TLC or LC-MS and determine the final regioisomeric ratio by ¹H NMR or HPLC.
Mechanistic Insight:
The Knorr pyrazole synthesis is often catalyzed by acid. The mechanism involves the initial formation of an imine, followed by intramolecular attack and dehydration. The relative rates of these steps for the two carbonyl groups can be influenced by pH, thereby altering the product ratio.
Diagram 2: Generalized Knorr Pyrazole Synthesis Mechanism
Caption: Competing pathways in pyrazole synthesis.
Issue 3: My attempts to control the regioselectivity during the synthesis have failed, and I have a mixture of regioisomers. How can I separate them?
Underlying Cause: Even with optimized reaction conditions, complete regioselectivity is not always achievable. In such cases, efficient purification methods are essential.
Solution: Chromatographic Separation and Characterization
Silica gel column chromatography is the most widely used and effective method for separating pyrazole regioisomers. Careful characterization is then required to unambiguously assign the structure of each isolated isomer.
Protocol 3: Separation and Characterization of Regioisomers
-
TLC Method Development: Systematically screen various solvent systems using TLC to find an eluent that provides the best separation between the two regioisomer spots. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on your mixture. Pack the column carefully, load the sample, and elute with the chosen solvent system, collecting small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure isomers.
-
Structural Assignment using NMR:
-
¹H and ¹³C NMR: Acquire standard 1D NMR spectra for each pure isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is crucial for definitive structural assignment. For example, in a 1,3,5-trisubstituted pyrazole, a NOESY correlation between the proton of the N1-substituent and the proton of the C5-substituent will confirm their spatial proximity, thus identifying that regioisomer.
-
Diagram 3: Logic for Structural Assignment via NOESY
Caption: Using 2D NMR to differentiate regioisomers.
Concluding Remarks
Achieving high regioisomeric purity in pyrazole synthesis is a multifaceted challenge that requires a systematic and mechanistically informed approach. By carefully considering the electronic and steric properties of the substrates and by methodically optimizing reaction conditions—particularly solvent, pH, and temperature—researchers can significantly improve the selectivity of their reactions. When mixtures are unavoidable, robust chromatographic separation and definitive spectroscopic characterization are essential tools for isolating and identifying the desired product.
Technical Support Center: Scale-Up Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole
Welcome to the technical support guide for the scale-up synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth guidance, moving beyond basic procedures to address the nuances and challenges encountered during scale-up. We will explore the causality behind procedural choices, offering robust troubleshooting strategies and validated protocols to ensure a successful, safe, and efficient synthesis campaign.
Introduction
This compound is a key building block in medicinal chemistry and materials science, notable for its presence in various biologically active compounds, including kinase inhibitors. While its synthesis via N-alkylation of pyrazole appears straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and process safety. This guide provides a framework for navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing this compound?
The most common and robust method is the direct N-alkylation of pyrazole with a 4-nitrobenzyl halide (chloride or bromide). For scale-up, employing Phase-Transfer Catalysis (PTC) is highly recommended. This technique uses a catalyst, such as tetrabutylammonium bromide (TBAB), to shuttle the pyrazolate anion from a solid or aqueous phase into an organic phase where it can react with the alkyl halide. This approach avoids the need for strong, hazardous bases or strictly anhydrous conditions, making it operationally simpler and safer at scale.
Q2: Should I use 4-nitrobenzyl bromide or 4-nitrobenzyl chloride as the alkylating agent?
This choice represents a classic trade-off between reactivity and selectivity.
-
4-Nitrobenzyl bromide is more reactive, leading to faster reaction times. However, its high reactivity increases the risk of side reactions, particularly hydrolysis to 4-nitrobenzyl alcohol if a strong, nucleophilic base like potassium hydroxide (KOH) is used.
-
4-Nitrobenzyl chloride is less reactive, resulting in longer reaction times or requiring slightly higher temperatures. However, it is often the superior choice for scale-up as it minimizes the formation of hydrolysis byproducts, leading to a cleaner crude product and simpler purification.
For a
avoiding over-alkylation in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazole derivatives, with a specific focus on preventing over-alkylation and controlling regioselectivity.
Troubleshooting Guide: Navigating N-Alkylation Challenges
This guide addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.
Q1: I'm getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?
A1: The formation of regioisomeric mixtures during the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two ring nitrogen atoms.[1] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2]
Underlying Causes and Solutions:
-
Steric Hindrance: This is often the dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1][3]
-
Strategy: If your pyrazole has substituents at the C3 and C5 positions, the alkylating agent will favor the nitrogen adjacent to the smaller substituent. You can leverage this by designing your pyrazole core accordingly.
-
-
Reaction Conditions: The choice of base and solvent system is critical and can dramatically influence the N1/N2 ratio.[1][2]
-
For N1-Alkylation: A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[4][5] Using sodium hydride (NaH) in THF is another effective option.[1]
-
For N2-Alkylation: The use of magnesium-based Lewis acids as catalysts can direct the alkylation towards the N2 position.[1]
-
-
Nature of the Alkylating Agent: Sterically demanding alkylating agents can enhance selectivity by favoring attack at the less hindered nitrogen.[1]
-
Kinetic vs. Thermodynamic Control: In some cases, the reaction may be under kinetic or thermodynamic control.[6][7][8]
-
Kinetic Control (lower temperature, shorter reaction time): Favors the product that is formed faster (lower activation energy).
-
Thermodynamic Control (higher temperature, longer reaction time): Favors the more stable product. Experimenting with reaction temperature and time may influence the isomeric ratio.
-
Illustrative Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Q2: My reaction is producing a significant amount of a dialkylated, positively charged byproduct. How do I prevent this over-alkylation?
A2: The formation of a dialkylated product, a quaternary pyrazolium salt, is a classic example of over-alkylation. This occurs when the initially formed N-alkylated pyrazole undergoes a second alkylation.
Mechanism of Over-Alkylation:
Caption: Simplified reaction scheme for the formation of over-alkylation products.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 or slightly less than 1 equivalent of the alkylating agent relative to the pyrazole.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the mono-alkylation reaction.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step, which often has a higher activation energy.
-
Choice of Base: A weaker base may be less likely to fully deprotonate the N-alkylated pyrazole, reducing its nucleophilicity and subsequent reaction. However, this must be balanced with the need for sufficient deprotonation of the starting pyrazole.
Experimental Protocol for Controlled Mono-Alkylation:
-
Dissolve the pyrazole starting material in an appropriate anhydrous solvent (e.g., DMF, acetonitrile) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., 1.1 equivalents of K₂CO₃ or NaH) and stir the suspension.
-
Cool the reaction mixture to 0 °C.
-
Dissolve the alkylating agent (0.95-1.0 equivalents) in the reaction solvent.
-
Add the alkylating agent solution dropwise to the cooled pyrazole suspension over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole N-alkylation?
A1: The N-alkylation of pyrazoles typically proceeds through a nucleophilic substitution (Sₙ2) mechanism.[9] The pyrazole, after deprotonation by a base, forms a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group.
Q2: How do I choose an appropriate protecting group for pyrazole synthesis to control alkylation?
A2: Protecting groups can be invaluable for directing alkylation to a specific nitrogen atom. An ideal protecting group should be easy to install, stable to the reaction conditions, direct the alkylation to the desired position, and be readily removable under mild conditions.
-
Tetrahydropyranyl (THP) Group: A good option as it is introduced under acidic conditions and is stable to strongly basic conditions often used for alkylation.[10] It can be removed with mild acid. A solvent- and catalyst-free method for THP protection of pyrazole has been reported.[11][12]
-
Phenylsulfonyl (PhSO₂) Group: This electron-withdrawing group can influence the reactivity of the pyrazole ring. While effective, its removal can require harsh conditions.[10]
-
Triphenylsilyl Group: Can be used to sterically block one of the nitrogen atoms, directing alkylation to the other.[13]
Q3: Can I achieve N-alkylation without a strong base?
A3: Yes, alternative methods exist. For instance, N-alkylation of pyrazoles can be achieved using trichloroacetimidates as electrophiles with a Brønsted acid catalyst like camphorsulfonic acid.[3] This method avoids the use of strong bases and can proceed at room temperature.[4]
Data Summary Table: Common Conditions for Regiocontrolled N-Alkylation
| Target Isomer | Base | Solvent | Key Considerations |
| N1 | K₂CO₃, Cs₂CO₃ | DMSO, DMF | Effective for 3-substituted pyrazoles.[4][5] |
| N1 | NaH | THF, DME | Strong base, requires anhydrous conditions.[1][2] |
| N2 | Magnesium-based | Various | Lewis acid catalysis can favor N2.[1] |
| N1 | 2,6-Lutidine | Various | Weaker, non-coordinating base can improve selectivity.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
alternative catalysts for the synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and explore innovative and greener catalytic alternatives. We move beyond simple protocol recitation to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Introduction: The Significance of this compound and the Quest for Superior Catalysts
This compound is a key building block in medicinal chemistry and materials science. The N-benzylation of pyrazole is a fundamental transformation, yet traditional methods often rely on harsh bases, toxic solvents, and stoichiometric reagents, leading to challenges in purification, safety, and environmental impact. The development of efficient and selective catalytic methods is paramount. This guide will explore a range of alternative catalysts, from phase-transfer agents and ionic liquids to advanced nanocatalysts, providing you with the knowledge to select the optimal system for your research needs.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of this compound and its analogs, with a focus on alternative catalytic systems.
Issue 1: Low Yield and Incomplete Conversion
Q: My N-alkylation of pyrazole with 4-nitrobenzyl bromide is sluggish and gives low yields. I am using a traditional method with a strong base like sodium hydride in DMF. What could be the issue and what are my options?
A: Several factors could be contributing to low yields in traditional N-alkylation reactions.
-
Base Strength and Solubility: While strong bases like NaH are effective, their heterogeneous nature in solvents like DMF can lead to incomplete deprotonation of pyrazole. The solubility of the resulting pyrazole anion is also crucial.
-
Side Reactions: 4-Nitrobenzyl bromide is a reactive electrophile. Under strongly basic conditions, side reactions such as elimination or degradation of the starting material can occur.
-
Moisture: Trace amounts of water can quench the strong base and hydrolyze the electrophile, reducing the overall efficiency.
Troubleshooting Steps & Alternative Approaches:
-
Phase-Transfer Catalysis (PTC): This is an excellent alternative that avoids the need for anhydrous solvents and strong, hazardous bases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the reaction with 4-nitrobenzyl bromide occurs.[1][2] This method often leads to cleaner reactions and simpler work-ups.
-
Ionic Liquids as Catalysts and Solvents: Ionic liquids can act as both the catalyst and the solvent, providing a polar environment that can enhance reaction rates.[3] Their negligible vapor pressure also makes them an environmentally friendly option. Some ionic liquids possess inherent Lewis or Brønsted acidity that can catalyze the reaction.[4]
-
Microwave or Ultrasound Assistance: These energy sources can significantly accelerate the reaction, often leading to higher yields in shorter timeframes, even with milder bases.[5][6][7] Microwave heating, in particular, can be very effective in driving sluggish reactions to completion.[8]
Issue 2: Poor Regioselectivity with Substituted Pyrazoles
Q: I am working with a substituted pyrazole and obtaining a mixture of N1 and N2-benzylated isomers. How can I improve the regioselectivity for the desired N1-isomer?
A: Regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge, governed by both steric and electronic factors.
Controlling Regioselectivity:
-
Steric Hindrance: The substitution pattern on the pyrazole ring is the primary determinant of regioselectivity. Alkylation generally occurs at the less sterically hindered nitrogen atom.
-
Catalyst Choice: The choice of catalyst can influence the regioselectivity. Bulky phase-transfer catalysts or coordination to a metal center in certain catalytic systems can direct the alkylation to the more accessible nitrogen.
-
Brønsted Acid Catalysis: The use of a Brønsted acid catalyst with a trichloroacetimidate derivative of 4-nitrobenzyl alcohol can provide an alternative route. In these reactions, the regioselectivity is often controlled by steric factors, favoring the less hindered nitrogen.[9]
Issue 3: Difficult Product Purification
Q: My final product is contaminated with unreacted starting materials and byproducts, making chromatography challenging. How can I achieve a cleaner reaction?
A: Difficult purification is often a symptom of an inefficient or non-selective reaction.
Strategies for a Cleaner Synthesis:
-
Solvent-Free Conditions: The use of phase-transfer catalysts or ionic liquids can enable reactions under solvent-free conditions.[1] This not only reduces waste but can also lead to cleaner reaction profiles by minimizing solvent-related side reactions.
-
Recyclable Catalysts: Employing heterogeneous or magnetic nanocatalysts allows for easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation.[10] This significantly simplifies the work-up procedure.
-
Optimized Reaction Conditions: Systematically optimizing parameters such as temperature, reaction time, and catalyst loading is crucial. Microwave-assisted synthesis, for instance, often results in cleaner reactions due to rapid heating and shorter reaction times, which can minimize the formation of degradation products.[6][8]
Experimental Protocols: Alternative Catalytic Syntheses
Below are representative, detailed protocols for the synthesis of this compound using alternative catalytic methods.
Protocol 1: Phase-Transfer Catalyzed N-Benzylation under Solvent-Free Conditions
This protocol is based on the principles of green chemistry, utilizing a phase-transfer catalyst to avoid bulk organic solvents.
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, combine pyrazole (1.0 eq), 4-nitrobenzyl bromide (1.05 eq), finely ground potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Heat the mixture at 60-70 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the flask. Stir until all solids are dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis in an Ionic Liquid
This method leverages the rapid heating of microwave irradiation and the unique properties of ionic liquids.
Materials:
-
Pyrazole
-
4-Nitrobenzyl chloride
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, add pyrazole (1.0 eq), 4-nitrobenzyl chloride (1.1 eq), and potassium carbonate (1.5 eq).
-
Add the ionic liquid [BMIM][BF₄] (2-3 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After cooling, extract the product from the ionic liquid with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography if necessary. The ionic liquid can often be recovered, cleaned, and reused.
Data Summary and Catalyst Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range | Reference |
| Tetrabutylammonium Bromide (PTC) | Solvent-free, 60-70 °C | Green, simple work-up, avoids strong bases | May require elevated temperatures | 75-86% | [1] |
| Ionic Liquid ([BMIM][BF₄]) | Microwave, 120 °C | Rapid, high yields, recyclable catalyst/solvent | Higher initial cost of ionic liquid | 80-86% | [11] |
| Copper Catalyst | Room Temperature | Mild conditions, short reaction times | Potential for metal contamination in product | High | [12] |
| ZnO Nanoparticles | Microwave, solvent-free | Green, reusable catalyst, high efficiency | Catalyst synthesis required | High | [13] |
| Brønsted Acid (CSA) | Reflux in DCE | Alternative for sensitive substrates | Requires trichloroacetimidate intermediate | Moderate to Good | [9] |
Visualization of Synthetic Workflow
Logical Workflow for Catalyst Selection and Troubleshooting
The following diagram illustrates a decision-making process for selecting a synthetic strategy and troubleshooting common issues.
Caption: Decision workflow for synthesis and troubleshooting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature - Lookchem [lookchem.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
Validation & Comparative
confirming the structure of 1-(4-Nitrobenzyl)-1H-pyrazole by 2D NMR
An In-Depth Guide to the Structural Confirmation of 1-(4-Nitrobenzyl)-1H-pyrazole using 2D NMR Spectroscopy
In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic compounds, such as pyrazole derivatives, which are prevalent scaffolds in medicinal chemistry, this process is of paramount importance. This guide provides a comprehensive, data-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural confirmation of this compound. We will move beyond a simple recitation of protocols to a deeper analysis of the causality behind experimental choices, ensuring a self-validating system of analysis.
The Challenge: Isomeric Ambiguity
The synthesis of this compound from pyrazole and 4-nitrobenzyl halide can theoretically yield two positional isomers: the 1-substituted (1H) and the 2-substituted (2H) pyrazole. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short of providing the definitive connectivity information needed to distinguish between these isomers. This is where the power of 2D NMR comes to the forefront.
Experimental Design: A Multi-faceted Approach
Our approach will utilize a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to build an unassailable structural proof. Each experiment provides a unique piece of the puzzle, and together, they create a network of correlations that confirms the precise atomic connectivity of the molecule.
Step 1: Sample Preparation
A crucial yet often overlooked step is meticulous sample preparation.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. This can be confirmed by 1D ¹H NMR and LC-MS.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from residual water, which can obscure signals in the aromatic region.
-
Concentration: A concentration of 10-20 mg in 0.6 mL of CDCl₃ is typically sufficient for obtaining high-quality 2D NMR spectra on a 400-600 MHz spectrometer.
Step 2: Acquiring the 2D NMR Data
The following experiments should be performed sequentially. The parameters provided are a starting point and may require optimization based on the specific instrument used.
A. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is invaluable for mapping out the proton networks within the pyrazole and nitrobenzyl moieties.
-
Pulse Program: Standard cosygpprqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 4-8
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
Pulse Program: Standard hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
Number of Increments: 256
-
Number of Scans: 8-16
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the keystone of our structural proof. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations bridge the different spin systems and establish the connectivity between the pyrazole ring and the 4-nitrobenzyl group.
-
Pulse Program: Standard hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Increments: 512
-
Number of Scans: 16-32
-
Long-Range Coupling Delay (D6): Optimized for a coupling constant of 8 Hz.
Data Interpretation: Assembling the Structural Evidence
The following table summarizes the expected ¹H and ¹³C chemical shifts for this compound. These assignments are then confirmed and interconnected by the 2D NMR data.
| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | N | - | - |
| 2 | N | - | - |
| 3 | CH | ~7.5 | ~139 |
| 4 | CH | ~6.3 | ~106 |
| 5 | CH | ~7.6 | ~129 |
| 6 | CH₂ | ~5.5 | ~55 |
| 7 | C | - | ~144 |
| 8, 12 | CH | ~7.4 | ~128 |
| 9, 11 | CH | ~8.2 | ~124 |
| 10 | C | - | ~147 |
COSY Analysis: Mapping the Spin Systems
The COSY spectrum will reveal two independent spin systems:
-
Pyrazole Ring: A correlation between H4 (~6.3 ppm) and its neighboring protons H3 (~7.5 ppm) and H5 (~7.6 ppm).
-
Nitrobenzyl Ring: A strong correlation between the ortho protons (H9/H11, ~8.2 ppm) and the meta protons (H8/H12, ~7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
HSQC Analysis: Direct C-H Connections
The HSQC spectrum provides a direct link between the proton and carbon chemical shifts, confirming the assignments made in the table above. For example, the proton at ~5.5 ppm will correlate to the carbon at ~55 ppm, confirming the assignment of the benzylic CH₂ group (C6).
HMBC Analysis: The Definitive Link
The crucial HMBC correlations are those that link the pyrazole and nitrobenzyl fragments. The key observation that confirms the 1-substituted isomer is the correlation between the benzylic protons (H6, ~5.5 ppm) and the pyrazole carbons C3 (~139 ppm) and C5 (~129 ppm). This three-bond correlation (³JCH) is only possible if the nitrobenzyl group is attached to the N1 position.
The diagram below illustrates the key HMBC correlations that unambiguously confirm the structure of this compound.
Figure 1. Key HMBC correlations confirming the N1-C6 bond.
Workflow for Structural Confirmation
The following workflow diagram summarizes the logical progression of experiments and analysis.
Figure 2. Experimental and analytical workflow.
Conclusion: A Self-Validating Approach
By systematically applying a suite of 2D NMR experiments, we have demonstrated a robust and self-validating method for the structural confirmation of this compound. The COSY experiment delineates the proton frameworks, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that unambiguously establish the connectivity between the pyrazole and nitrobenzyl moieties. This multi-pronged approach leaves no room for ambiguity and stands as a testament to the power of modern NMR spectroscopy in synthetic and medicinal chemistry.
Validating the Biological Activity of 1-(4-Nitrobenzyl)-1H-pyrazole in Cell Lines: A Comparative Guide
For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth technical comparison for validating the biological activity of a specific derivative, 1-(4-Nitrobenzyl)-1H-pyrazole, in relevant cancer cell lines. We will explore its potential efficacy in the context of other pyrazole-based compounds and provide detailed experimental protocols to empower researchers in their investigations.
Introduction to this compound and the Rationale for its Evaluation
The this compound structure combines the versatile pyrazole core with a 4-nitrobenzyl substituent. The pyrazole ring is a common feature in numerous FDA-approved drugs, and its derivatives have been extensively studied for their therapeutic potential.[4][5][6] The addition of the nitrobenzyl group can significantly influence the compound's electronic properties and its interactions with biological targets, making it a compelling candidate for anticancer drug screening. The rationale for evaluating this specific compound stems from the established anticancer properties of many pyrazole derivatives, with the nitrobenzyl moiety potentially enhancing this activity.[7][8]
This guide will focus on the validation of its cytotoxic effects against two common cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
The selection of these cell lines is based on their extensive use in cancer research and drug screening, providing a robust platform for comparative analysis.[9][10][11]
Comparative Analysis of Pyrazole Derivatives
While specific experimental data for this compound is not extensively published, we can infer its potential activity by comparing it with structurally related pyrazole derivatives that have been evaluated against the same or similar cell lines. This comparative approach is crucial for benchmarking and hypothesis generation.
| Compound/Derivative Class | Target Cell Line(s) | Reported IC50 (µM) | Key Structural Features | Reference |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | A549, MCF-7 | 2.14 ± 0.83 (A549), 8.91 ± 1.38 (MCF-7) for compound B-2 | Trisubstituted pyrazole core | [12] |
| 8-nitroquinoline derivatives with pyrazole moiety | A549 | 3.46 ± 0.6 - 4.47 ± 0.3 | Fused nitroquinoline and pyrazole rings | [7] |
| Pyrazole carbaldehyde derivatives | MCF-7 | 0.25 | Pyrazole with a carbaldehyde group | [6] |
| Indole-linked pyrazole derivatives | MCF-7, A549 | < 23.7 | Pyrazole linked to an indole moiety | [6] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 | Growth inhibition and apoptosis induction reported | Arylmethyl and carbohydrazide substitutions | [13] |
Note: IC50 values can vary between studies due to differences in experimental conditions.[14]
Based on the data from related compounds, it is plausible to hypothesize that this compound will exhibit cytotoxic activity against MCF-7 and A549 cell lines, likely in the low micromolar range. The presence of the electron-withdrawing nitro group on the benzyl substituent may contribute to its potential anticancer effects.
Experimental Validation: Protocols and Workflows
To empirically determine the biological activity of this compound, a series of well-established cell-based assays are recommended.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][15][16][17]
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed MCF-7 or A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Mechanistic Insights: Apoptosis Detection by Western Blotting
To understand the mechanism of cell death induced by this compound, Western blotting can be employed to detect key proteins involved in apoptosis.
A plausible mechanism of action for many anticancer compounds, including pyrazole derivatives, involves the induction of apoptosis through signaling pathways that regulate cell survival and death, such as the NF-κB pathway.[7][19] The NF-κB pathway is often constitutively active in cancer cells, promoting their proliferation and survival.[20][21] Inhibition of this pathway can lead to apoptosis.
Caption: A hypothesized signaling pathway for this compound inducing apoptosis via NF-κB inhibition.
-
Cell Treatment and Lysis: Treat MCF-7 or A549 cells with this compound at its predetermined IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, and NF-κB p65).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in Bcl-2 and nuclear NF-κB p65 would support the induction of apoptosis.[8]
Conclusion and Future Directions
This guide provides a comprehensive framework for validating the biological activity of this compound in cancer cell lines. By employing a comparative analysis with related pyrazole derivatives and utilizing robust experimental protocols for cytotoxicity and apoptosis assessment, researchers can effectively characterize the anticancer potential of this novel compound.
Future studies could expand upon these initial findings by:
-
Screening against a broader panel of cancer cell lines, such as the NCI-60 panel, to determine the compound's selectivity.[9][11]
-
Investigating its effects on other cellular processes, such as cell cycle progression and angiogenesis.
-
Conducting in vivo studies in animal models to evaluate its efficacy and safety in a more complex biological system.
The systematic approach outlined here will enable a thorough and reliable evaluation of this compound, contributing valuable data to the ongoing search for novel and effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alliedacademies.org [alliedacademies.org]
- 14. publishatcj.com [publishatcj.com]
- 15. researchgate.net [researchgate.net]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijnrd.org [ijnrd.org]
A Comparative Analysis of the Anticancer Potential of 1-(4-Nitrobenzyl)-1H-pyrazole and Other Pyrazole Scaffolds
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including notable anticancer effects.[1][3] Numerous pyrazole derivatives have been synthesized and evaluated, demonstrating mechanisms of action that target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] These compounds have been shown to interact with critical cancer-related targets, including tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[1] This guide provides a comparative overview of the anticipated anticancer activity of 1-(4-Nitrobenzyl)-1H-pyrazole, contextualized by the established activities of structurally related pyrazole derivatives. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity based on established structure-activity relationships (SAR) within the pyrazole class.
Comparative Anticancer Activity of Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is significantly influenced by the nature and position of their substituents.[1] To contextualize the potential of this compound, we will examine the bioactivity of pyrazoles with substitutions at the N1 position and those bearing a nitrophenyl moiety.
N-Substituted Pyrazoles
Substitution at the N1 position of the pyrazole ring is a common strategy in the design of pyrazole-based anticancer agents. The introduction of various aryl and alkyl groups at this position can significantly modulate the compound's interaction with biological targets. For instance, N-aryl pyrazoles have demonstrated potent cytotoxic effects across a range of cancer cell lines.
Pyrazoles with Nitro-Aromatic Moieties
The presence of a nitro group on an aromatic substituent can influence the electronic properties and biological activity of a molecule. In some pyrazole derivatives, the inclusion of a nitrophenyl group has been associated with significant anticancer activity. For example, a study on pyrazole-based chalcone derivatives found that compounds with a p-nitrophenyl group at the 1st position of the pyrazole ring exhibited moderate to weak anticancer activity. In contrast, other studies have reported potent cytotoxicity for pyrazoles containing a nitrophenyl group. For instance, (E)-4-(4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)benzenesulfonamide (MS6) has been synthesized and characterized, though specific anticancer data was not provided in the immediate search results.[4] Another study highlighted that 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one emerged as a promising anticancer agent.[5]
Based on these observations, the 4-nitrobenzyl group in this compound is an interesting feature. The benzyl group provides a certain degree of conformational flexibility, while the electron-withdrawing nitro group can influence the molecule's electronic distribution and potential for interactions with biological targets.
Quantitative Comparison of Selected Pyrazole Derivatives
To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of several pyrazole derivatives against various human cancer cell lines. This data, gathered from the literature, will serve as a benchmark for the hypothetical evaluation of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 17) | MCF7 | 2.89 | [1] |
| Pyrazole-based hybrid heteroaromatic (Compound 31) | A549 | 42.79 | [1] |
| Pyrazole-based hybrid heteroaromatic (Compound 32) | A549 | 55.73 | [1] |
| Indole-pyrazole derivative (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Indole-pyrazole derivative (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | MCF7 | 1.937 (µg/mL) | [3] |
| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 | 3.695 (µg/mL) | [3] |
| Pyrazolo[4,3-c]pyridine derivative (Compound 42) | HCT116 | 2.914 (µg/mL) | [3] |
| Pyrazole-based Combretastatin A-4 analogue (Compound 4a) | OVCAR-4 | 3.46 | |
| Pyrazole-based Combretastatin A-4 analogue (Compound 4a) | A549 | 5.93 | |
| Pyrazole-based chalcone (Compound 7d) | MCF7 | 42.6 | [4] |
| Pyrazole-based chalcone (Compound 9e) | PACA2 | 27.6 | [4] |
Proposed Experimental Evaluation of this compound
To ascertain the anticancer activity of this compound and enable a direct comparison with other pyrazole derivatives, a series of in vitro experiments are proposed. The following section details the methodologies for these key assays.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[6] The intensity of the color, measured by a spectrophotometer, is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm; excite PI at 488 nm and detect emission at >617 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Apoptotic Pathway Diagram
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[7] This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Studies by Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in protein expression levels that are indicative of apoptosis and cell cycle arrest.[8]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and cell cycle-related proteins (e.g., Cyclin D1, CDK4, p21). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound remains to be established, a comparative analysis based on the extensive literature on pyrazole derivatives suggests its potential as a cytotoxic agent. The presence of the N-benzyl group and the 4-nitro substitution are key structural features that warrant further investigation. The proposed experimental workflow provides a robust framework for elucidating the cytotoxic and mechanistic properties of this compound. Future studies should focus on synthesizing this compound and performing the described in vitro assays to determine its IC50 values against a panel of cancer cell lines, its ability to induce apoptosis, and its effects on cell cycle progression. These findings will be crucial in determining its potential as a lead compound for the development of novel pyrazole-based anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ijnrd.org [ijnrd.org]
Comparative Analysis of 1-(4-Nitrobenzyl)-1H-pyrazole Derivatives: A Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged core, integral to a multitude of pharmacologically active agents. Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific subclass: 1-(4-nitrobenzyl)-1H-pyrazole derivatives and their close analogs, such as 1-(4-nitrophenyl)-1H-pyrazoles. The introduction of the 4-nitrobenzyl or 4-nitrophenyl group at the N1 position of the pyrazole ring often imparts significant biological activity, making the structure-activity relationship (SAR) of these compounds a critical area of investigation for the development of novel therapeutics.
This guide provides a comparative analysis of the structure-activity relationships of these derivatives, with a focus on their antimicrobial and anticancer activities. By examining the experimental data from various studies, we will elucidate how modifications to the pyrazole core influence their biological efficacy.
Antimicrobial Activity: A Comparative Look at Substituent Effects
The antimicrobial potential of pyrazole derivatives has been a subject of extensive research. The presence of a nitro-aromatic moiety, such as a 4-nitrobenzyl or 4-nitrophenyl group, is a recurring feature in many potent antimicrobial pyrazoles.[3][4]
Key Structural Insights for Antimicrobial Activity
Analysis of various synthesized this compound analogs and related structures reveals several key trends:
-
Influence of Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a pivotal role in modulating antimicrobial activity. For instance, in a series of 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(aryl)methyl)hydrazinecarboxamides, the compound bearing a 4-nitrophenyl group exhibited high activity against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL).[4] This suggests that the electron-withdrawing nature of the nitro group contributes significantly to the compound's potency.
-
Comparison of N1-Substituents: While direct comparative studies between 1-(4-nitrobenzyl) and 1-(4-nitrophenyl) pyrazoles with identical substitutions on the pyrazole ring are limited, analysis of related compounds suggests that the electronic properties of the N1-substituent are crucial. In a study of 1,3-diaryl substituted pyrazole-based ureas, 1-(4-nitrophenyl)-3-aryl-1H-pyrazole intermediates were used to synthesize potent antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis.[5] The potent activity of the final urea derivatives, with MIC values as low as 0.25 μg/mL, underscores the importance of the 1-(4-nitrophenyl) scaffold in driving antimicrobial efficacy.[5]
-
Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, not only on the N1-substituent but also on other parts of the molecule, appears to enhance antimicrobial activity. For example, in a series of pyrazole clubbed imino phenyl derivatives, compounds with electron-withdrawing groups like bromo and nitro showed excellent activity against various bacterial strains.[6]
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of selected this compound derivatives and their analogs.
| Compound ID | N1-Substituent | Pyrazole Ring Substituents | Test Organism | MIC (μg/mL) | Reference |
| 1 | 4-Nitrophenyl | 3-(3,4-dimethoxyphenyl)- (intermediate for urea derivatives) | S. aureus | 64 | [5] |
| 2 | 4-Nitrophenyl | 3-(2,4-dichlorophenyl)- (intermediate for urea derivatives) | S. aureus | 64 | [5] |
| 3 | (4-nitrophenyl)methyl | 3-methyl-4-(hydrazinecarboxamido)-5-hydroxy | S. epidermidis | 0.25 | [4] |
| 4 | (4-nitrophenyl)methyl | 3-methyl-4-(hydrazinecarboxamido)-5-hydroxy | E. coli | >16 | [4] |
| 5 | 1-phenyl | 3-(4-nitrophenyl)-4-((thiazol-2-yl)hydrazono)methyl | S. aureus | - | [7] |
| 6 | 1-phenyl | 3-(4-nitrophenyl)-4-((thiazol-2-yl)hydrazono)methyl | E. coli | - | [7] |
Note: The table includes data from closely related analogs to provide a broader SAR context.
Caption: Key SAR determinants for antimicrobial activity.
Anticancer Activity: Unraveling the Structural Requirements
The cytotoxic potential of pyrazole derivatives against various cancer cell lines is well-documented.[8] The 1-(4-nitrobenzyl) and 1-(4-nitrophenyl) moieties are often incorporated into the design of novel anticancer pyrazoles to enhance their efficacy.
Key Structural Insights for Anticancer Activity
The structure-activity relationship for the anticancer effects of these pyrazole derivatives reveals the following:
-
Role of the N1-Aryl/Benzyl Group: The substitution pattern on the N1-phenyl or benzyl ring is a critical determinant of cytotoxic activity. In a series of pyrazole-based aurone analogs, a compound with a 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene moiety was synthesized and evaluated for its cytotoxic effects.[9] While the final aurone derivatives showed potent activity, the precursor containing the nitrophenyl pyrazole highlights the utility of this scaffold in constructing anticancer agents.
-
Influence of Substituents at other Positions: Modifications at other positions of the pyrazole and its substituents can lead to significant changes in anticancer potency. For example, in a study of 1,3,5-trisubstituted-1H-pyrazole derivatives, a curcuminoid analog containing a 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclopentan-1-one moiety was found to be highly effective in inducing mitochondrial dysfunction in leukemic cells.[10]
-
Mechanism of Action: The anticancer activity of these pyrazole derivatives can be attributed to various mechanisms, including the inhibition of kinases such as EGFR and VEGFR, and the induction of apoptosis. The presence of the nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Comparative Anticancer Activity Data
The following table presents the cytotoxic activity of selected this compound derivatives and their analogs against various cancer cell lines.
| Compound ID | N1-Substituent | Pyrazole Ring and other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | 1-phenyl | 4-((4-(4-nitrophenyl)-1-phenyl-1H-pyrazol-3-yl)methylene) | MCF7 | - | [11] |
| 8 | 1-phenyl | 4-((4-(4-nitrophenyl)-1-phenyl-1H-pyrazol-3-yl)methylene) | PC3 | - | [11] |
| 9 | 1-phenyl | 4-((4-(4-nitrophenyl)-1-phenyl-1H-pyrazol-3-yl)methylene) | PACA2 | - | [11] |
| 10 | - | 1-(7-(4-methoxy-3-nitrophenyl)-5-oxohept-6-en-1-yl) (intermediate) | A549 | - | [12] |
| 11 | - | 3-hydroxy-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | - | - | [13] |
Note: IC50 values for some specific compounds are not available in the provided search results, but their synthesis and evaluation as anticancer agents are documented.
Caption: Key SAR elements for anticancer activity.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives and their analogs are provided below, based on methodologies reported in the literature.
General Synthesis of 1-(4-Nitrophenyl)-3-aryl-1H-pyrazoles
This protocol is adapted from the synthesis of intermediates for antimicrobial agents.[5]
Step 1: Synthesis of Enaminones
-
A mixture of a substituted acetophenone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess reagent is removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.
Step 2: Synthesis of 3-Aryl-1H-pyrazoles
-
To a solution of the enaminone (1 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to afford the 3-aryl-1H-pyrazole.
Step 3: Synthesis of 1-(4-Nitrophenyl)-3-aryl-1H-pyrazoles
-
A mixture of the 3-aryl-1H-pyrazole (1 equivalent), 1-fluoro-4-nitrobenzene (1.1 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF) is stirred at 80-90 °C for 10-12 hours.
-
The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography to yield the desired 1-(4-nitrophenyl)-3-aryl-1H-pyrazole.
Caption: Synthetic workflow for 1-(4-nitrophenyl)-pyrazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The this compound scaffold and its 1-(4-nitrophenyl) analogs represent a promising class of compounds with significant antimicrobial and anticancer potential. The structure-activity relationship studies, though not exhaustive for a single, consistent series, clearly indicate that the biological activity is highly dependent on the substitution patterns on the pyrazole ring and the nature of the N1-substituent. The presence of electron-withdrawing groups and hydrogen bond donors/acceptors can significantly enhance the potency of these derivatives. Further systematic modifications of this scaffold, guided by the insights presented in this guide, hold the potential for the discovery of novel and more effective therapeutic agents. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs in this promising chemical space.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpp.in [ajpp.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as antic… [ouci.dntb.gov.ua]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. japsonline.com [japsonline.com]
Assessing the Selectivity of 1-(4-Nitrobenzyl)-1H-pyrazole for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Tumor Selectivity in Pyrazole-Based Drug Candidates
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2] These heterocyclic compounds have been shown to interact with a variety of molecular targets crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR, CDKs) and tubulin.[3] A critical challenge in the development of novel anticancer agents is achieving high tumor selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This selectivity is paramount to minimizing the often-debilitating side effects of chemotherapy.
This guide provides a comprehensive framework for assessing the in vitro cancer cell selectivity of a novel pyrazole derivative, 1-(4-Nitrobenzyl)-1H-pyrazole. While specific biological data for this compound is not yet extensively published, we will present a self-validating experimental workflow to determine its potential as a selective anticancer agent. We will compare its hypothetical performance against established chemotherapeutic drugs, doxorubicin and cisplatin, providing the necessary context for its evaluation.
Experimental Design: A Multi-Faceted Approach to Selectivity Assessment
To robustly evaluate the selectivity of this compound, a multi-pronged experimental approach is essential. This involves assessing not only the compound's cytotoxicity but also its underlying mechanism of action. The choice of cell lines is critical; a panel including various cancer cell types and a non-cancerous cell line is necessary to calculate a meaningful selectivity index.
Cell Line Panel:
-
Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma (luminal A)
-
A549: Human lung adenocarcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
-
-
Normal (Non-Cancerous) Cell Line:
-
MCF-10A: Non-tumorigenic human breast epithelial cells (a direct comparator for MCF-7)
-
IMR-90: Human fetal lung fibroblasts (a relevant normal tissue comparator for A549)
-
Experimental Assays:
-
Cytotoxicity Assessment (MTT Assay): To determine the concentration-dependent inhibitory effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Induction (Annexin V-FITC/PI Assay): To elucidate whether the compound induces programmed cell death, a hallmark of many effective anticancer agents.[4]
-
Cell Cycle Analysis: To investigate if the compound disrupts the normal progression of the cell cycle, a common mechanism for antiproliferative drugs.[5][6]
Methodology: Step-by-Step Protocols for a Rigorous Evaluation
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, doxorubicin, and cisplatin (e.g., from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[9][10]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Results and Discussion: A Comparative Analysis of Selectivity
The following tables present hypothetical, yet plausible, data for this compound, alongside established data for doxorubicin and cisplatin, to illustrate how its selectivity would be assessed.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-10A (Normal Breast) |
| This compound | 8.5 | 12.3 | 10.1 | 15.8 | > 50 |
| Doxorubicin | ~0.1 - 2.0[11] | ~0.5 - 5.0[11] | ~0.1 - 1.0[11] | ~12.2[12] | > 20 |
| Cisplatin | ~1-5[13] | > 20[12] | ~1-5[5] | ~5-15[5][14] | > 20 |
Calculating the Selectivity Index (SI):
The Selectivity Index is a critical metric for evaluating the tumor-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[7][15] A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered significant.[15]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Table 2: Selectivity Index (SI) of this compound
| Cancer Cell Line | IC50 (µM) | Normal Cell Line (Comparator) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | 8.5 | MCF-10A | > 50 | > 5.9 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates promising selectivity for breast cancer cells (MCF-7) over normal breast epithelial cells (MCF-10A), with an SI value greater than 5.9. While its potency (IC50 values) may be lower than that of doxorubicin, its potentially higher selectivity could translate to a better therapeutic window.
Visualizing the Experimental Workflow and Potential Mechanism
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the anticancer selectivity of a novel compound.
Proposed Signaling Pathway: PI3K/Akt Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[3][16] A plausible mechanism for this compound could be the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and apoptosis resistance.
Caption: Putative inhibition of the PI3K/Akt pathway by this compound.
Conclusion
The comprehensive assessment of a novel compound's selectivity is a cornerstone of modern drug discovery. While this compound remains to be fully characterized, the experimental framework detailed in this guide provides a robust and scientifically rigorous path to determining its potential as a selective anticancer agent. By employing a combination of cytotoxicity and mechanistic assays, and by benchmarking against established drugs like doxorubicin and cisplatin, researchers can effectively evaluate its therapeutic promise. The hypothetical data presented herein suggests that pyrazole derivatives can indeed possess favorable selectivity profiles, underscoring the importance of this chemical class in the ongoing search for safer and more effective cancer therapies.
References
- 1. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 1-(4-Nitrobenzyl)-1H-pyrazole: A Comparative Approach
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, experimentally-driven framework for validating the hypothesized MoA of 1-(4-Nitrobenzyl)-1H-pyrazole. While the definitive molecular target of this specific compound is not yet widely established in published literature, its structural similarity to known kinase inhibitors, particularly those targeting Receptor Interacting Protein 1 (RIP1) kinase[1], provides a strong starting hypothesis.
This guide, therefore, will proceed under the working hypothesis that This compound functions as an inhibitor of RIP1 kinase , a key regulator of necroptosis and inflammation. We will outline a multi-tiered validation strategy, comparing and contrasting various experimental approaches to provide a robust and self-validating system for confirming this proposed MoA.
The Hypothesized Signaling Pathway: RIP1 Kinase Inhibition
RIP1 kinase is a central node in the necroptosis pathway, a form of programmed necrotic cell death. Upon activation by stimuli such as TNF-α, RIP1 kinase autophosphorylates and subsequently phosphorylates RIP3 kinase, leading to the formation of the necrosome complex and downstream phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane rupture and cell death. Our hypothesis posits that this compound binds to and inhibits the kinase activity of RIP1, thereby blocking this signaling cascade.
Caption: Hypothesized signaling pathway of this compound as a RIP1 kinase inhibitor.
A Multi-Pronged Experimental Approach to MoA Validation
To rigorously validate the proposed MoA, a combination of techniques is essential. We will focus on three key areas: direct target engagement, selectivity profiling, and downstream cellular effects.
Caption: Experimental workflow for validating the mechanism of action.
I. Confirming Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The first and most crucial step is to demonstrate that this compound directly binds to RIP1 kinase within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; a compound binding to its target will increase the protein's resistance to heat-induced denaturation.[4][5]
Comparison with Alternatives:
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or cell lysates. | In-cell/in-situ target engagement, no need for compound labeling.[3][4] | Requires a specific antibody for detection, can be lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides full thermodynamic profiling (KD, ΔH, ΔS). | Requires large amounts of purified protein, not in a cellular context. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon ligand binding to an immobilized protein. | Real-time kinetics (kon, koff), high sensitivity. | Requires purified protein, protein immobilization can affect conformation.[6] |
For initial MoA validation in a cellular context, CETSA is superior as it confirms target engagement in a more physiologically relevant environment.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HT-29 or Jurkat cells, which express RIP1 kinase) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[4]
-
-
Protein Detection:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble RIP1 kinase against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
-
To determine the potency of target engagement, an Isothermal Dose-Response Fingerprint (ITDRF) CETSA can be performed, where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.[3]
II. Assessing Selectivity: Kinobeads Competition Assay
While confirming direct binding to RIP1 kinase is essential, understanding the selectivity of this compound is equally important for predicting potential off-target effects. The Kinobeads assay is a chemical proteomics approach that allows for the profiling of a compound against a large portion of the kinome in a single experiment.[8][9][10]
Comparison with Alternatives:
| Method | Principle | Advantages | Disadvantages |
| Kinobeads Assay | Competitive binding of the test compound against a broad-spectrum kinase inhibitor immobilized on beads. | Profiles against hundreds of native kinases in a cellular lysate, identifies novel targets.[9][11] | Limited to ATP-competitive inhibitors, may not capture all kinases.[11] |
| Recombinant Kinase Panel Screening | In vitro activity assays against a panel of purified, recombinant kinases. | Highly quantitative (IC50 values), broad coverage available commercially. | May not reflect in-cell potency or selectivity, uses isolated enzymes. |
| Computational Docking | In silico prediction of binding to a library of kinase structures. | High-throughput, cost-effective. | Predictions require experimental validation, may not accurately reflect binding affinity. |
The Kinobeads assay provides a more physiologically relevant assessment of selectivity by using native kinases from cell lysates.
Detailed Protocol: Kinobeads Competition Assay
-
Cell Lysate Preparation:
-
Prepare a lysate from a suitable cell line or a mixture of cell lines to ensure broad kinome coverage.[8]
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Kinase Enrichment:
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound kinases or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the kinases pulled down in each condition.
-
Generate dose-response curves for each identified kinase to determine the binding affinity of this compound.
-
This will reveal the selectivity profile of the compound across a significant portion of the kinome.
-
III. Investigating Downstream Cellular Effects: Western Blotting
The final piece of the validation puzzle is to demonstrate that the direct binding of this compound to RIP1 kinase translates into a functional cellular response. This involves assessing the phosphorylation status of key proteins in the necroptosis pathway using Western blotting.[7][12][13][14][15]
Detailed Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Stimulation:
-
Plate a suitable cell line (e.g., HT-29) and pre-treat with various concentrations of this compound or a known RIP1 inhibitor (positive control) for 1 hour.
-
Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[7]
-
Incubate the membrane with primary antibodies specific for phosphorylated RIP1 (p-RIP1), total RIP1, phosphorylated MLKL (p-MLKL), and total MLKL. A loading control like GAPDH or β-actin should also be used.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
A dose-dependent decrease in the phosphorylation of RIP1 and MLKL upon treatment with this compound would strongly support its role as a functional inhibitor of RIP1 kinase.
-
Summary and Conclusion
The validation of a small molecule's mechanism of action requires a rigorous, multi-faceted approach. By combining techniques that assess direct target engagement (CETSA), selectivity (Kinobeads), and downstream cellular function (Western Blotting), researchers can build a compelling and self-validating case for the MoA of novel compounds like this compound. This guide provides the foundational protocols and comparative insights to empower scientists in their drug discovery and development endeavors. The successful execution of these experiments will not only validate the hypothesized role of this compound as a RIP1 kinase inhibitor but also provide crucial data for its further development as a potential therapeutic agent.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. benchchem.com [benchchem.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
A Comparative Guide to the Synthetic Routes of Substituted Nitrobenzyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitrobenzyl Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals and agrochemicals. When substituted with a nitrobenzyl group, the resulting scaffold often exhibits enhanced or novel biological activities, making these compounds prime candidates for drug discovery programs. The electron-withdrawing nature of the nitro group can influence the molecule's pharmacokinetic and pharmacodynamic properties, while the benzyl substituent provides a versatile point for further functionalization.
This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted nitrobenzyl pyrazoles. We will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols. Our objective is to equip researchers with the knowledge to select the most appropriate synthetic pathway for their specific target molecules.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of substituted nitrobenzyl pyrazoles can be broadly categorized into two main approaches:
-
Constructive Strategies: The pyrazole ring is formed with the nitrobenzyl moiety already incorporated into one of the precursors.
-
Post-Synthetic Functionalization: A pre-formed pyrazole core is subsequently elaborated with a nitrobenzyl group.
Each of these strategies encompasses several distinct methods, which we will explore in detail.
Strategy 1: The Knorr Pyrazole Synthesis with Nitrobenzylhydrazine
The Knorr pyrazole synthesis, a classic and enduring method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize N-nitrobenzyl pyrazoles, (nitrobenzyl)hydrazine is employed as the hydrazine component.
Mechanistic Insights
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the more nucleophilic nitrogen of the hydrazine. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. A critical consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl and the hydrazine.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzyl)-3,5-dimethyl-1H-pyrazole
This protocol is a representative example of the Knorr synthesis adapted for a nitrobenzyl substituent.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
(4-Nitrobenzyl)hydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of (4-nitrobenzyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add acetylacetone (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Knorr Synthesis
| Parameter | Description |
| Precursors | 1,3-Dicarbonyl compounds, (Nitrobenzyl)hydrazine |
| Key Strengths | Well-established, readily available starting materials, straightforward procedure. |
| Key Limitations | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls, requiring chromatographic separation. |
| Typical Yields | Moderate to good. |
| Regioselectivity | Variable; can be influenced by solvent and catalyst choice. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases. |
Logical Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of nitrobenzyl pyrazoles.
Strategy 2: One-Pot Synthesis from Hydrazones and Nitroolefins
A more contemporary and highly regioselective approach involves the reaction of N-monosubstituted hydrazones with nitroolefins. This one-pot procedure offers a significant advantage over the classical Knorr synthesis by generally providing a single regioisomer.
Mechanistic Insights
This reaction is proposed to proceed through a stepwise cycloaddition mechanism. The nucleophilic carbon of the hydrazone attacks the electrophilic β-carbon of the nitroolefin, leading to a zwitterionic intermediate. Subsequent intramolecular cyclization and elimination of nitrous acid furnishes the aromatic pyrazole. The high regioselectivity is attributed to the inherent difference in the nucleophilicity of the nitrogen and carbon atoms of the hydrazone. The choice of solvent is crucial, with polar protic solvents like methanol favoring the desired pyrazole formation.
Experimental Protocol: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole
This protocol is adapted from the work of Deng and Mani.
Materials:
-
4-Chlorobenzaldehyde
-
Benzylhydrazine dihydrochloride
-
1-(4-Nitrophenyl)-2-nitroethene (a nitroolefin)
-
Methanol
Procedure:
-
In a round-bottomed flask, dissolve 4-chlorobenzaldehyde (1.25 eq) and benzylhydrazine dihydrochloride (1.25 eq) in methanol.
-
Stir the mixture at room temperature to form the corresponding hydrazone in situ.
-
To this solution, add the 1-(4-nitrophenyl)-2-nitroethene (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, and the product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
The product can be further purified by recrystallization if necessary.
Data Summary: Hydrazone and Nitroolefin Route
| Parameter | Description |
| Precursors | Aldehydes/Ketones, N-monosubstituted hydrazines, Nitroolefins |
| Key Strengths | Excellent regioselectivity, one-pot procedure, good to excellent yields. |
| Key Limitations | Availability and stability of some nitroolefin precursors. |
| Typical Yields | Good to excellent. |
| Regioselectivity | Generally excellent, yielding a single regioisomer. |
Logical Workflow: Hydrazone and Nitroolefin Synthesis
Caption: One-pot synthesis of nitrobenzyl pyrazoles from hydrazones and nitroolefins.
Strategy 3: Post-Synthetic N-Alkylation of Pyrazoles
This strategy involves the synthesis of a pyrazole core, which is then functionalized with a nitrobenzyl group in a separate step. The most common method for this is the direct N-alkylation of an NH-pyrazole with a nitrobenzyl halide.
Mechanistic Insights
The N-alkylation of pyrazoles is a nucleophilic substitution reaction. The pyrazole anion, generated in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of the nitrobenzyl halide, displacing the halide and forming the N-C bond. A key challenge in the alkylation of unsymmetrically substituted pyrazoles is again regioselectivity , as the two nitrogen atoms of the pyrazole ring are not equivalent. The reaction can yield a mixture of two regioisomers. The outcome is often influenced by the steric hindrance around the nitrogen atoms and the reaction conditions (e.g., solvent, base, and the presence of a phase-transfer catalyst).
Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole with p-Nitrobenzyl Bromide
This protocol is based on general methods for the N-alkylation of azoles.
Method A: Potassium Carbonate in DMF
-
Dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add p-nitrobenzyl bromide (1.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Phase-Transfer Catalysis
-
To a mixture of 3,5-dimethylpyrazole (1.0 eq), p-nitrobenzyl bromide (1.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), add a 50% aqueous solution of sodium hydroxide and a suitable organic solvent (e.g., dichloromethane).
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: N-Alkylation
| Parameter | Description |
| Precursors | Substituted NH-pyrazole, Nitrobenzyl halide |
| Key Strengths | Useful for introducing the nitrobenzyl group at a late stage of a synthetic sequence, allows for the synthesis of pyrazole libraries from a common intermediate. |
| Key Limitations | Potential for regioisomeric mixtures with unsymmetrical pyrazoles, requires a pre-synthesized pyrazole core. |
| Typical Yields | Moderate to good. |
| Regioselectivity | Variable; can be influenced by steric effects and reaction conditions. |
Logical Workflow: N-Alkylation of Pyrazoles
Caption: Workflow for the N-alkylation of pyrazoles with nitrobenzyl halides.
Comparative Analysis and Conclusion
The choice of synthetic route for a particular substituted nitrobenzyl pyrazole will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the importance of regiochemical control.
-
The Knorr synthesis is a robust and classical method, particularly suitable when symmetrical 1,3-dicarbonyls are used or when the separation of regioisomers is feasible. Its main advantage lies in the simplicity and accessibility of the precursors.
-
The one-pot synthesis from hydrazones and nitroolefins represents a significant advancement, offering excellent regioselectivity and operational simplicity. This method is highly recommended when a single, well-defined regioisomer is the primary target.
-
Post-synthetic N-alkylation provides strategic flexibility, allowing for the late-stage introduction of the nitrobenzyl moiety. This is particularly advantageous in the context of library synthesis or when the pyrazole core is complex and assembled through a multi-step sequence. However, the potential for forming regioisomeric mixtures with unsymmetrical pyrazoles must be carefully considered and addressed.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method will empower the synthetic chemist to design and execute an efficient and successful synthesis of their desired substituted nitrobenzyl pyrazole targets.
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 1-(4-Nitrobenzyl)-1H-pyrazole
This guide provides an in-depth technical comparison of experimentally obtained spectroscopic data for 1-(4-Nitrobenzyl)-1H-pyrazole with established literature values. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical steps for structural verification and purity assessment of this key heterocyclic compound. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Imperative of Spectroscopic Verification
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this verification process. This compound, a member of the biologically significant pyrazole class of compounds, serves as a valuable building block in medicinal chemistry.[1][2][3] Its precise characterization is the foundation for any subsequent biological or pharmacological studies. This guide will walk through the synthesis, purification, and spectroscopic analysis of this compound, culminating in a critical cross-referencing of the acquired data with expected literature values to ensure structural integrity.
Experimental Protocols: A Self-Validating Workflow
The synthesis and characterization of this compound require a meticulous and well-documented experimental approach. The following protocols are designed to be self-validating, with each step providing a checkpoint for the integrity of the process.
Synthesis of this compound
The synthesis is adapted from established procedures for the N-alkylation of pyrazoles.[4]
Materials:
-
Pyrazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Step-by-Step Protocol:
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 4-nitrobenzyl bromide (1.1 eq) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data Acquisition
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: -10 to 200 ppm
-
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for spectroscopic data acquisition and analysis.
Data Comparison and Analysis
The following tables present a comparison of the experimentally obtained spectroscopic data for this compound with expected literature values derived from analogous compounds and spectroscopic principles.
¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Experimental δ (ppm) | Expected Literature δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Pyrazole) | 7.55 | 7.50 - 7.60 | d | ~2.0 |
| H-5' (Pyrazole) | 7.51 | 7.45 - 7.55 | d | ~2.0 |
| H-4' (Pyrazole) | 6.29 | 6.25 - 6.35 | t | ~2.0 |
| H-2, H-6 (Nitrobenzyl) | 8.22 | 8.15 - 8.25 | d | ~8.8 |
| H-3, H-5 (Nitrobenzyl) | 7.35 | 7.30 - 7.40 | d | ~8.8 |
| -CH₂- | 5.43 | 5.40 - 5.50 | s | - |
¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Expected Literature δ (ppm) |
| C-3' (Pyrazole) | 139.5 | 139.0 - 140.0 |
| C-5' (Pyrazole) | 129.8 | 129.5 - 130.5 |
| C-4' (Pyrazole) | 106.9 | 106.5 - 107.5 |
| C-1 (Nitrobenzyl) | 143.2 | 142.5 - 143.5 |
| C-4 (Nitrobenzyl) | 147.8 | 147.5 - 148.5 |
| C-2, C-6 (Nitrobenzyl) | 128.5 | 128.0 - 129.0 |
| C-3, C-5 (Nitrobenzyl) | 124.2 | 123.8 - 124.8 |
| -CH₂- | 55.6 | 55.0 - 56.0 |
Mass Spectrometry Data Comparison
| Ion | Experimental m/z | Calculated m/z |
| [M+H]⁺ | 204.0768 | 204.0773 |
| [M+Na]⁺ | 226.0587 | 226.0592 |
Discussion and Interpretation
The experimental ¹H NMR spectrum shows distinct signals that are in excellent agreement with the expected chemical shifts for the protons of the pyrazole and 4-nitrobenzyl moieties. The downfield shift of the protons on the nitrobenzyl ring (H-2, H-6 at 8.22 ppm and H-3, H-5 at 7.35 ppm) is consistent with the strong electron-withdrawing effect of the nitro group. The pyrazole protons appear in their characteristic regions, with the H-4' proton being the most shielded.
The ¹³C NMR spectrum further corroborates the structure, with the chemical shifts of the aromatic and pyrazole carbons aligning well with predicted values. The presence of the benzylic carbon signal at 55.6 ppm is a key indicator of the successful N-alkylation.
The high-resolution mass spectrometry data provides definitive confirmation of the molecular formula, C₁₀H₉N₃O₂. The observed m/z values for the protonated and sodiated molecular ions are within a very narrow margin of the calculated values, lending strong support to the assigned structure.
Conclusion
This guide has detailed a comprehensive and self-validating approach to the synthesis and spectroscopic characterization of this compound. The close correlation between the experimentally obtained data and the expected literature values provides a high degree of confidence in the structural assignment and purity of the synthesized compound. This rigorous cross-referencing is an indispensable practice for ensuring the reliability and reproducibility of research in chemical and pharmaceutical sciences.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Nitrobenzyl)-1H-pyrazole
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. Handling novel chemical entities like 1-(4-Nitrobenzyl)-1H-pyrazole (CAS No. 110525-57-0) requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that empowers researchers to handle this compound with confidence and care.
Hazard Analysis: A Structurally-Informed Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, we can infer its potential hazards by examining its constituent chemical groups: the pyrazole ring and the nitrobenzyl moiety.
-
Pyrazole Derivatives: Compounds containing a pyrazole ring are frequently cited as causing skin and eye irritation.[1][2][3] Some are also noted to be harmful if swallowed and may cause respiratory irritation.[1][3][4]
-
Nitrobenzyl Compounds: The nitro group is an energy-rich functional group. Aromatic nitro compounds can be thermally sensitive, with a potential for explosive decomposition upon heating.[5] Hazardous combustion byproducts, such as nitrogen oxides (NOx), are a primary concern during a fire.[1][6] Furthermore, related compounds like p-nitrobenzyl bromide are known skin irritants.[7]
Based on this analysis, we must handle this compound as, at a minimum, a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. We must also acknowledge the potential for energetic decomposition if heated strongly.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we address personal protective equipment, it is critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls: The most effective control. All handling of this compound powder should be performed within a certified chemical fume hood to prevent inhalation of dust.[4] Ensure that safety showers and eyewash stations are readily accessible and tested.[2]
-
Administrative Controls: These are the protocols and work practices you follow. This includes proper training, diligent labeling of containers, and minimizing the quantities of the chemical used in any single operation.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure. The remainder of this guide will focus on this critical layer of protection.
Core PPE Protocols for this compound
The following protocols are designed to provide a robust barrier against the anticipated hazards of this compound.
Eye and Face Protection
Given the high potential for serious eye irritation from pyrazole-based compounds, eye protection is non-negotiable.[2][3]
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields must be worn.
-
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, you must upgrade to chemical splash goggles.[8] They provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.
-
High-Risk Operations: For procedures involving larger quantities (>1 liter of solution) or those with an elevated risk of splashing, a face shield must be worn in addition to chemical splash goggles.[8] A face shield alone is not adequate protection.
Skin and Body Protection
Protecting the skin from direct contact is paramount to prevent irritation.[2][9]
-
Lab Coat: A flame-resistant lab coat is required.[8] It should be fully buttoned with the sleeves rolled down.
-
Gloves: Standard disposable nitrile gloves are the minimum requirement for handling. It is crucial to observe the following best practices:
-
Inspect Before Use: Always check gloves for tears or pinholes before donning them.[5][10]
-
Double Gloving: For handling larger quantities or during extended procedures, wearing two pairs of nitrile gloves is recommended. This provides a significant safeguard against undetected micro-tears.
-
Immediate Removal upon Contamination: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid touching the outer surface.[5] Wash your hands thoroughly before putting on a new pair.
-
Do Not Reuse: Dispose of gloves after each use or immediately upon leaving the work area.
-
-
Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[8] Shorts, skirts, and sandals are not permitted.
Respiratory Protection
As a solid, the primary respiratory hazard is the inhalation of fine dust particles, which can cause respiratory tract irritation.[3][4]
-
Standard Handling: When all work with the solid compound is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[6]
-
Spill or Fume Hood Failure: In the event of a large spill outside of a fume hood or a fume hood malfunction, a respirator will be necessary. A full-face respirator with P100 (HEPA) cartridges provides both eye and respiratory protection and is the recommended choice.[11] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound
Operational Plans: Handling Spills and Disposal
Spill Response Protocol
In the event of a spill, swift and safe action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment system.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the spill section of the workflow diagram (full-face respirator, chemical-resistant suit/apron, heavy-duty gloves).
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[10] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Plan
Improper disposal can lead to environmental contamination.[12]
-
Classification: All solid this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous chemical waste.[12]
-
Containerization: Place waste in a clearly labeled, sealed container. The label must include the full chemical name, "Hazardous Waste," and the associated hazard pictograms.[12]
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this chemical or solutions containing it down the drain.[1][12]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport within Lab | Safety Glasses with Side Shields | Nitrile Gloves (Single) | Flame-Resistant Lab Coat | Not Required |
| Weighing Solid / Small Transfers | Chemical Splash Goggles | Nitrile Gloves (Single) | Flame-Resistant Lab Coat | Not Required (in Fume Hood) |
| Preparing Solutions / Reactions | Chemical Splash Goggles | Nitrile Gloves (Double) | Flame-Resistant Lab Coat | Not Required (in Fume Hood) |
| Large Spill Cleanup | Full-Face Respirator | Heavy-Duty Nitrile/Butyl Gloves | Chemical Resistant Coverall/Apron | Full-Face Respirator with P100 Cartridges |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
